6-Chloro-2-methoxynicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBARORPQMEWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445994 | |
| Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-81-6 | |
| Record name | 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95652-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methoxypyridine-3-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-2-methoxynicotinaldehyde, a key building block in modern medicinal chemistry. This document covers its chemical and physical properties, safety and handling information, detailed synthesis protocols, and its applications in the synthesis of therapeutic agents.
Core Compound Identification
-
Chemical Name: this compound
-
Synonyms: 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde[1], 6-chloro-2-methoxypyridine-3-carbaldehyde[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][5] |
| Molecular Weight | 171.58 g/mol | [1][2][3][5] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 78-81 °C | [6] |
| Boiling Point | 90 °C at 3 Torr | [6] |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage | 2-8°C under an inert atmosphere (e.g., nitrogen or argon) | [1][5][6] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling. The GHS hazard classifications and precautionary statements are summarized below.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
| Precautionary Statement Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| P264 | Wash skin thoroughly after handling.[7] |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area.[7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| P330 | Rinse mouth. |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the formylation of 2-chloro-6-methoxypyridine.[4]
Materials:
-
2-Chloro-6-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (tBuLi) solution (e.g., 1.7 M in pentane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Dissolve 2-chloro-6-methoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., dry argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (tBuLi) solution (0.9 equivalents) dropwise, ensuring the internal temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (0.9 equivalents) at -78 °C.
-
Continue stirring at this temperature for an additional 2 hours.
-
Quench the reaction by adding acetic acid.
-
Pour the reaction mixture into ice-cold water.
-
Alkalize the aqueous phase with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to yield this compound as a white solid.[4]
Applications in Medicinal Chemistry
This compound is a versatile intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[4] Its trifunctional nature, possessing an aldehyde, a methoxy group, and a reactive chlorine atom, allows for diverse chemical modifications. This makes it a valuable starting material for the synthesis of novel compounds for drug discovery, including potential anticancer and antimalarial agents.[8] The chloro and methoxy groups, in particular, play significant roles in modulating the pharmacological properties of drug candidates.[9]
Reactivity and Synthetic Utility
The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement via various cross-coupling reactions, providing a gateway to a diverse range of substituted pyridine derivatives.[10] Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and cyanation are commonly employed to introduce carbon, nitrogen, and cyano moieties, respectively.[10]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water (if using K₃PO₄)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent. If using a phosphate base, a small amount of degassed water may be beneficial.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | 95652-81-6 [chemicalbook.com]
- 5. 95652-81-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound CAS#: 95652-81-6 [m.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. drughunter.com [drughunter.com]
- 10. benchchem.com [benchchem.com]
physicochemical characteristics of 6-Chloro-2-methoxynicotinaldehyde
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-methoxynicotinaldehyde
Introduction
This compound, with the CAS Number 95652-81-6, is a substituted pyridine derivative.[1][2] As a heterocyclic compound, it serves as a valuable research chemical and a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[3][4] Its structure incorporates a pyridine ring functionalized with a chloro group, a methoxy group, and an aldehyde group, making it a trifunctional building block for organic synthesis. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [1][3][5] |
| Molecular Weight | 171.58 g/mol | [1][2][3] |
| CAS Number | 95652-81-6 | [1][2][3] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 78-81 °C | [1][3] |
| Boiling Point | 90 °C (at 3 Torr) | [3] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -1.59 ± 0.10 | [3] |
| InChI Key | AVBARORPQMEWPR-UHFFFAOYSA-N | [1][3] |
| SMILES | COc1nc(Cl)ccc1C=O | [1] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [3][5] |
Spectroscopic and Analytical Data
While comprehensive, experimentally verified spectral data for this compound is not extensively published, its characteristics can be reliably predicted based on its structure and by analogy to similar compounds.[6][7]
| Technique | Predicted Data | Comments |
| ¹H NMR | δ ≈ 10.4 ppm (s, 1H, -CHO), δ ≈ 7.5-8.5 ppm (m, 2H, Ar-H), δ ≈ 4.0 ppm (s, 3H, -OCH₃) | The aldehyde proton is expected to be significantly downfield. Aromatic protons will appear in the aromatic region, and the methoxy protons as a singlet. |
| ¹³C NMR | δ ≈ 190 ppm (C=O), δ ≈ 110-165 ppm (Ar-C), δ ≈ 55 ppm (-OCH₃) | The aldehydic carbon is highly deshielded. The five aromatic carbons (including C-Cl and C-O) will resonate in the typical aromatic range. |
| IR Spectroscopy | ν ≈ 1690-1715 cm⁻¹ (C=O stretch), ν ≈ 2720, 2820 cm⁻¹ (Aldehydic C-H stretch), ν ≈ 1000-1300 cm⁻¹ (C-O stretch) | These are characteristic vibrational frequencies for an aromatic aldehyde with a methoxy group.[6] |
| Mass Spectrometry | m/z ≈ 171 (M⁺), 172 ([M+H]⁺) | The mass spectrum would show the molecular ion peak. A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is expected due to the presence of the ³⁷Cl isotope.[6] |
Experimental Protocols
Synthesis of this compound[3][4]
This protocol describes a method for the formylation of 2-Chloro-6-methoxypyridine to yield the target compound.
Reagents:
-
2-Chloro-6-methoxypyridine
-
Tetrahydrofuran (THF), anhydrous
-
tert-Butyl lithium (tBuLi), 1.7 M solution
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-Chloro-6-methoxypyridine (5 g, 34.82 mmol) in anhydrous tetrahydrofuran (100 mL) in a flame-dried flask under a dry argon atmosphere.[3][4]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3][4]
-
Slowly add tert-butyl lithium (1.7 M, 18.5 mL, 31.34 mmol) dropwise, ensuring the internal temperature remains at -78 °C. Stir the reaction mixture for 1 hour at this temperature.[3][4]
-
Slowly add anhydrous N,N-dimethylformamide (2.29 g, 31.34 mmol) at -78 °C and continue stirring for an additional 2 hours.[3]
-
Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.[3][4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3][4]
-
Purify the crude solid by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to afford the final product.[3][4]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following is an illustrative HPLC method for purity analysis, which may require optimization for specific instrumentation and applications.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to the aqueous phase.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.[8]
General Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Accurately weigh 5-10 mg of the sample.[6]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7]
-
Transfer the solution to a 5 mm NMR tube.[6]
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7]
Infrared (IR) Spectroscopy:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer is clean.[6]
-
Record a background spectrum.[6]
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.[6]
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for the ionization source (e.g., methanol or acetonitrile, often with 0.1% formic acid for ESI).[6]
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum using an appropriate ionization method, such as Electrospray Ionization (ESI), in positive ion mode to observe the [M+H]⁺ ion.[6]
Visualizations
The following diagrams illustrate the synthesis and analytical workflows for this compound.
Caption: Synthetic workflow for this compound.
Caption: General analytical workflow for product characterization.
Safety and Handling
This compound is associated with several hazard classifications.[1] Users should consult the full Safety Data Sheet (SDS) before handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage Class: Combustible Solid.[1]
-
Target Organs: Respiratory system.[1]
References
- 1. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97 95652-81-6 [sigmaaldrich.com]
- 2. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 95652-81-6 [m.chemicalbook.com]
- 4. This compound | 95652-81-6 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 6-Chloro-2-methoxynicotinaldehyde from 2-Chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic routes for preparing 6-chloro-2-methoxynicotinaldehyde, a key intermediate in pharmaceutical research, from the starting material 2-chloro-6-methoxypyridine. This document details established methodologies, presents quantitative data for comparison, and includes comprehensive experimental protocols and process visualizations.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its preparation from 2-chloro-6-methoxypyridine is a critical transformation that can be achieved through several synthetic strategies. This guide focuses on the two most prominent methods: directed ortho-lithiation followed by formylation, and the Vilsmeier-Haack reaction. Each method's advantages, limitations, and detailed procedural aspects are discussed to aid researchers in selecting and executing the optimal synthetic route for their specific needs.
Synthetic Strategies
The introduction of a formyl group onto the pyridine ring of 2-chloro-6-methoxypyridine is the key transformation in the synthesis of this compound. The primary methods to achieve this are:
-
Directed ortho-Lithiation and Formylation: This powerful technique involves the regioselective deprotonation of the pyridine ring at the position ortho to a directing group, followed by the introduction of an electrophile. In the case of 2-chloro-6-methoxypyridine, the methoxy and chloro substituents direct the lithiation to the C3 position. Subsequent quenching with a formylating agent, such as N,N-dimethylformamide (DMF), yields the desired aldehyde.
-
Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like DMF and a halide, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1] The electron-donating methoxy group in 2-chloro-6-methoxypyridine facilitates this electrophilic aromatic substitution.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the directed ortho-lithiation and formylation synthesis of this compound from 2-chloro-6-methoxypyridine.
| Parameter | Directed ortho-Lithiation and Formylation |
| Starting Material | 2-Chloro-6-methoxypyridine |
| Key Reagents | tert-Butyllithium (t-BuLi), N,N-Dimethylformamide (DMF) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Reaction Time | 1 hour (lithiation), 2 hours (formylation) |
| Yield | 65%[3] |
| Purification Method | Silica gel column chromatography |
Detailed Experimental Protocols
Method 1: Directed ortho-Lithiation and Formylation
This protocol is based on a reported synthesis of this compound.[3]
Materials:
-
2-Chloro-6-methoxypyridine (5 g, 34.82 mmol)
-
Anhydrous Tetrahydrofuran (THF, 100 mL)
-
tert-Butyllithium (t-BuLi, 1.7 M in pentane, 18.5 mL, 31.34 mmol)
-
N,N-Dimethylformamide (DMF, 2.29 g, 31.34 mmol)
-
Acetic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (10:1, v/v) for elution
Procedure:
-
Under a dry argon atmosphere, dissolve 2-chloro-6-methoxypyridine (5 g, 34.82 mmol) in anhydrous THF (100 mL) in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (1.7 M in pentane, 18.5 mL, 31.34 mmol) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add N,N-dimethylformamide (2.29 g, 31.34 mmol) at -78 °C and continue stirring for an additional 2 hours at this temperature.
-
Quench the reaction by the addition of acetic acid.
-
Pour the reaction mixture into ice-cold water.
-
Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (10:1, v/v) to afford this compound as a white solid (3.8 g, 65% yield).[3]
Method 2: Vilsmeier-Haack Reaction (Generalized Protocol)
This is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle. Optimization for 2-chloro-6-methoxypyridine may be required.[2]
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
2-Chloro-6-methoxypyridine
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ dropwise to anhydrous DMF at 0 °C with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve 2-chloro-6-methoxypyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations of Synthetic Pathways and Workflows
Directed ortho-Lithiation and Formylation Pathway
Caption: Reaction scheme for the directed ortho-lithiation and formylation of 2-chloro-6-methoxypyridine.
Vilsmeier-Haack Reaction Pathway
Caption: General reaction pathway for the Vilsmeier-Haack formylation.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from 2-chloro-6-methoxypyridine is most reliably achieved through a directed ortho-lithiation and formylation sequence. This method offers high regioselectivity and provides the target compound in good yield. While the Vilsmeier-Haack reaction presents a viable alternative, its application to this specific substrate requires further optimization. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize this important pharmaceutical intermediate.
References
spectroscopic data (NMR, IR, MS) of 6-Chloro-2-methoxynicotinaldehyde
An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-2-methoxynicotinaldehyde
This technical guide offers a comprehensive overview of the spectroscopic data for this compound (CAS No. 95652-81-6). Designed for researchers, scientists, and professionals in drug development, this document provides available spectral data, detailed experimental protocols for data acquisition, and visualizations of the synthesis and analytical workflows.
Chemical Structure and Properties
-
IUPAC Name: 6-chloro-2-methoxypyridine-3-carbaldehyde
-
Molecular Formula: C₇H₆ClNO₂
-
Molecular Weight: 171.58 g/mol
-
Appearance: White to yellow solid.[1]
-
Melting Point: 78-81°C.[1]
Spectroscopic Data Summary
The following tables summarize the available and predicted quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent/Frequency |
| 10.17 | s | - | 1H | Aldehyde (-CHO) | CDCl₃ / 300 MHz[2] |
| 8.07 | d | 8.04 | 1H | Pyridine Ring (H-4) | CDCl₃ / 300 MHz[2] |
| 7.03 | d | 8.04 | 1H | Pyridine Ring (H-5) | CDCl₃ / 300 MHz[2] |
| 3.79 | s | - | 3H | Methoxy (-OCH₃) | CDCl₃ / 300 MHz[2] |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 185-195 | Aldehyde (-CHO) |
| 110-165 | Pyridine Ring Carbons |
| 55-60 | Methoxy (-OCH₃) |
Table 3: Mass Spectrometry Data
| m/z | Ion | Ionization Method |
| 172 | [M+H]⁺ | Electrospray Ionization (ESI+)[2] |
Table 4: Infrared (IR) Spectroscopy Data
An experimental IR spectrum for this compound is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Aldehyde) | 1685-1710 (Aromatic) |
| C-H (Aldehyde) | 2700-2760 and 2800-2860 |
| C-O (Methoxy) | 1000-1300 |
| C-Cl | ~750 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, adapted from methodologies for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the molecule.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.
-
-
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern to confirm the presence of chlorine (an M+2 peak with approximately one-third the intensity of the molecular ion peak).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a common synthetic route for this compound.[1][2]
Caption: Synthesis of this compound.
Analytical Workflow
The diagram below outlines a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for spectral analysis.
References
An In-depth Technical Guide on the Solubility and Stability of 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-methoxynicotinaldehyde is a heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1] Understanding its solubility and stability in various common solvents is crucial for its effective use in research and development, particularly in drug discovery and process chemistry. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are essential for its characterization.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solvent and the solute are key determinants of solubility.[2]
Predicted Solubility
Based on its structure, this compound is a moderately polar molecule. The presence of the aldehyde and methoxy groups, along with the nitrogen in the pyridine ring, allows for hydrogen bonding and dipole-dipole interactions. The chloro-substituent adds some nonpolar character. Therefore, it is expected to have limited solubility in water and higher solubility in polar organic solvents.
Experimental Determination of Solubility
A systematic approach is required to quantitatively determine the solubility of this compound in a range of common solvents.
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.[3]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Allow the vials to stand undisturbed until the undissolved solid settles.[3] Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant.[3]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Shake-Flask |
Note: This table is a template for presenting experimental data. Specific values need to be determined experimentally.
Stability Profile
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]
Forced Degradation Studies
Forced degradation, or stress testing, is conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[5][7]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.[7]
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[8] Mass spectrometry (MS) can be used to identify the structure of the degradants.[4]
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants (if any) |
| 0.1 M HCl | 60 | 24 | Data not available | To be determined |
| 0.1 M NaOH | 60 | 24 | Data not available | To be determined |
| 3% H₂O₂ | 25 | 24 | Data not available | To be determined |
| Heat (Solid) | 80 | 24 | Data not available | To be determined |
| Heat (Solution) | 80 | 24 | Data not available | To be determined |
| Light (ICH Q1B) | 25 | - | Data not available | To be determined |
Note: This table is a template for presenting experimental data. Specific values need to be determined experimentally.
Long-Term Stability
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[6]
Experimental Protocol: Long-Term Stability
-
Batch Selection: Use at least three primary batches of this compound.[5][7]
-
Storage Conditions: Store the samples in containers that simulate the proposed packaging under long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[5]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[5]
-
Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.[8]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Experimental Workflow for Stability Assessment
Caption: General workflows for forced degradation and long-term stability studies.
Conclusion
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methoxynicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive aldehyde group, a methoxy substituent, and a chlorine atom on the pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds with potential therapeutic applications. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and conformational analysis of this compound, based on available experimental data and theoretical considerations from analogous compounds.
Molecular Structure and Properties
This compound, with the chemical formula C₇H₆ClNO₂, possesses a pyridine ring substituted at the 2, 3, and 6 positions. The presence of the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups significantly influences the electronic distribution and reactivity of the pyridine ring.
Below is a diagram illustrating the molecular structure with IUPAC numbering.
Caption: Molecular structure of this compound with atom numbering.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 95652-81-6 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | White to yellow solid | |
| Melting Point | 78-81 °C | |
| Boiling Point | 90 °C at 3 Torr |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
| 10.17 | s | 1H | Aldehyde (-CHO) | [3] |
| 8.07 | d (J = 8.04 Hz) | 1H | Pyridine Ring (H5) | [3] |
| 7.03 | d (J = 8.04 Hz) | 1H | Pyridine Ring (H4) | [3] |
| 3.79 | s | 3H | Methoxy (-OCH₃) | [3] |
| Solvent: CDCl₃, Frequency: 300 MHz |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
| m/z | Ion | Ionization Method | Reference |
| 172 | [M+H]⁺ | Electrospray Ionization (ESI+) | [3] |
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around the C2-O(methoxy) and C3-C(aldehyde) single bonds. While no specific crystal structure data for this molecule is publicly available, its conformational preferences can be inferred from computational and experimental studies of analogous ortho-substituted pyridine and benzaldehyde derivatives.
The key dihedral angles that define the conformation are:
-
θ₁ (C3-C2-O-C_methoxy): Defines the orientation of the methoxy group relative to the pyridine ring.
-
θ₂ (C2-C3-C_aldehyde-O_aldehyde): Defines the orientation of the aldehyde group relative to the pyridine ring.
Based on studies of 2-methoxypyridine and related compounds, the methoxy group is expected to have a preferred orientation relative to the pyridine ring to minimize steric hindrance and optimize electronic interactions.[3]
For the aldehyde group at the C3 position, adjacent to the methoxy group at C2, significant steric and electronic interactions are anticipated. In many ortho-substituted benzaldehydes, the aldehyde group is often twisted out of the plane of the aromatic ring to alleviate steric strain.[4] A similar non-planar conformation is plausible for this compound. The two likely low-energy conformers would involve the aldehyde's carbonyl group being either syn or anti to the C2-substituent, with probable rotations out of the pyridine plane.
Theoretical studies on 3-pyridinecarboxaldehyde suggest the existence of two planar rotational conformers (NO-cis and NO-trans).[5] However, the presence of the bulky methoxy group at the C2 position in this compound would likely lead to a non-planar arrangement to minimize steric repulsion between the methoxy and aldehyde groups.
Estimated Rotational Barriers
While specific rotational barriers for this compound have not been reported, studies on related aromatic aldehydes and methoxy-substituted pyridines provide insight. The rotational barrier for the aldehyde group is expected to be influenced by both steric hindrance from the adjacent methoxy group and electronic effects from the pyridine ring. Theoretical studies on substituted aromatic compounds show that electron-donating groups can decrease rotational barriers, while electron-withdrawing groups can increase them.[6] The interplay of these effects in the target molecule would determine the energy landscape of its conformational isomers.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the ortho-lithiation of 2-chloro-6-methoxypyridine followed by formylation.[3]
Materials:
-
2-Chloro-6-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (or tert-butyllithium)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Dissolve 2-chloro-6-methoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of acetic acid.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of the title compound.
NMR Sample Preparation and Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum according to standard instrument protocols.
Conclusion
This technical guide has summarized the available information on the molecular structure and conformation of this compound. While experimental data provides a solid foundation for its chemical identity and basic spectroscopic properties, a detailed understanding of its three-dimensional structure and conformational dynamics currently relies on inferences from analogous molecules. The steric and electronic interplay between the methoxy and aldehyde substituents on the pyridine ring is expected to favor a non-planar conformation. Further experimental studies, particularly single-crystal X-ray diffraction, and in-depth computational analyses are warranted to precisely determine the bond lengths, bond angles, dihedral angles, and rotational energy barriers of this important synthetic intermediate. Such data will undoubtedly aid in the rational design and synthesis of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reliability of Computing van der Waals Bond Lengths of Some Rare Gas Diatomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of 6-Chloro-2-methoxynicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the potential hazards, safety precautions, and handling protocols for 6-Chloro-2-methoxynicotinaldehyde. The information is intended to support the safe and effective use of this compound in research and development settings.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, this compound is classified as acutely toxic if swallowed or inhaled, and it can cause severe skin and eye irritation.[1]
GHS Hazard Statements:
-
Fatal if swallowed or if inhaled.
-
Causes serious eye damage.[2]
-
May cause respiratory irritation.[1]
-
May cause damage to organs through prolonged or repeated exposure.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and for designing appropriate experimental and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 171.58 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow solid | --INVALID-LINK-- |
| Melting Point | 78-81 °C | --INVALID-LINK-- |
| Boiling Point | 90 °C at 3 Torr | --INVALID-LINK-- |
| Density | 1.317 g/cm³ (Predicted) | --INVALID-LINK-- |
Toxicology and Exposure Limits
| Parameter | Value | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | --INVALID-LINK-- |
| Skin Corrosion/Irritation | Causes skin irritation | --INVALID-LINK-- |
| Serious Eye Damage/Irritation | Causes serious eye irritation | --INVALID-LINK-- |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction | --INVALID-LINK-- |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
The following is a general procedure for the synthesis of this compound.[3]
Materials:
-
2-Chloro-6-methoxypyridine
-
Tetrahydrofuran (THF), anhydrous
-
tert-Butyllithium (t-BuLi) solution
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Under an inert argon atmosphere, dissolve 2-Chloro-6-methoxypyridine in anhydrous THF and cool the solution to -78 °C.
-
Slowly add tert-Butyllithium solution dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour.
-
Slowly add anhydrous N,N-Dimethylformamide at -78 °C and continue stirring for 2 hours.
-
Quench the reaction with acetic acid and pour the mixture into ice-cold water.
-
Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a white solid.[3]
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are required.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contaminated labware and PPE should also be disposed of as hazardous waste.
Potential Signaling Pathway Involvement
Derivatives of the closely related compound, 6-Chloro-4-methoxynicotinaldehyde, have been investigated for their potential as anticancer agents. These derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors rely on for growth and metastasis.[4] While this pathway has not been directly confirmed for this compound itself, it represents a plausible mechanism of action for its derivatives and a key area for future research.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by derivatives of this compound.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
This technical guide is intended to provide essential information for the safe handling and use of this compound in a research setting. It is crucial for all personnel to be thoroughly familiar with this information and to adhere to all institutional safety policies and procedures.
References
A Technical Guide to 6-Chloro-2-methoxynicotinaldehyde for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, purity, synthesis, and analytical methodologies for a versatile pyridine building block.
This technical guide provides a comprehensive overview of 6-Chloro-2-methoxynicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its commercial availability, typical purity levels, a known synthetic route, and recommended analytical protocols for quality assessment.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with options for bulk and custom synthesis available from several vendors. The purity of the commercially available compound is generally high, suitable for most research and development applications.
Table 1: Commercial Availability and Purity of this compound
| Supplier Category | Typical Purity Levels | Common Pack Sizes | Notes |
| Research Chemical Suppliers | ≥95%, 97%, ≥98%, 99% min | 100 mg, 250 mg, 1 g, 5 g, 10 g | Purity is typically determined by HPLC or NMR. |
| Custom Synthesis Providers | As per client specification | Milligrams to kilograms | Can provide detailed analytical data upon request. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 95652-81-6[1] |
| Molecular Formula | C₇H₆ClNO₂[1] |
| Molecular Weight | 171.58 g/mol [1] |
| Appearance | White to yellow solid[2] |
| Melting Point | 78-81 °C[2] |
| Boiling Point | 90 °C @ 3 Torr[2] |
| Storage Conditions | Inert atmosphere, 2-8°C[2] |
Synthesis and Purification
A common laboratory-scale synthesis of this compound involves the formylation of 2-chloro-6-methoxypyridine. The following is a general protocol based on established chemical literature.
Synthesis Protocol: Formylation of 2-Chloro-6-methoxypyridine[2]
-
Reaction Setup: Dissolve 2-Chloro-6-methoxypyridine in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Lithiation: Slowly add a strong organolithium base, such as tert-butyllithium (t-BuLi), dropwise to the cooled solution. Stir the reaction mixture at -78 °C for approximately one hour.
-
Formylation: Introduce an anhydrous formylating agent, such as N,N-dimethylformamide (DMF), to the reaction mixture at -78 °C. Continue stirring at this temperature for a further two hours.
-
Work-up: Quench the reaction by the addition of a weak acid, such as acetic acid. Pour the mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
References
An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of the pyridine ring in the versatile synthetic building block, 6-Chloro-2-methoxynicotinaldehyde. The inherent electron-deficient nature of the pyridine nucleus is significantly modulated by the presence of a chloro, a methoxy, and a nicotinaldehyde substituent, rendering the molecule susceptible to a range of nucleophilic aromatic substitution (SNAr) reactions. This document will delve into the theoretical underpinnings of this electrophilicity, supported by computational chemistry principles, and discuss its practical implications in organic synthesis. Experimental protocols for assessing reactivity and key synthetic applications are also detailed, providing a valuable resource for professionals in drug discovery and development.
Introduction: The Electronic Landscape of Substituted Pyridines
The pyridine ring, an aromatic heterocycle, is intrinsically electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent property makes the pyridine nucleus less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack. The electrophilicity of the pyridine ring can be further tuned by the introduction of substituents. Electron-withdrawing groups (EWGs) enhance the electrophilic character of the ring, while electron-donating groups (EDGs) diminish it.[1]
In the case of this compound, the pyridine ring is decorated with three substituents that collectively influence its electronic properties:
-
6-Chloro group: The chlorine atom acts as an electron-withdrawing group through its inductive effect (-I), which significantly increases the electrophilicity of the pyridine ring, particularly at the ortho and para positions relative to the chlorine.
-
2-Methoxy group: The methoxy group is an electron-donating group through its resonance effect (+M) and electron-withdrawing through its inductive effect (-I). The net effect is typically electron-donating, which would be expected to decrease the overall electrophilicity of the ring.
-
3-Nicotinaldehyde group: The aldehyde group is a strong electron-withdrawing group due to both its inductive and resonance effects (-I, -M). This group strongly deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.
The interplay of these substituents creates a unique electronic environment within the pyridine ring of this compound, making the C6 position particularly activated towards nucleophilic aromatic substitution.
Theoretical Framework for Assessing Electrophilicity
The electrophilicity of this compound can be rationalized and quantified through several theoretical and computational approaches.
Frontier Molecular Orbital (FMO) Theory: The Role of the LUMO
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule in a reaction with a nucleophile is largely governed by the energy and distribution of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater ability of the molecule to accept electrons, and thus, higher electrophilicity.
Table 1: Representative LUMO Energies of Substituted Pyridines (Illustrative Data)
| Compound | Substituents | Calculated LUMO Energy (eV) | Reference |
| Pyridine | None | ~ -0.5 to -1.0 | General Computational Chemistry Databases |
| 2-Chloropyridine | 2-Chloro | ~ -1.0 to -1.5 | [2] |
| 4-Nitropyridine | 4-Nitro | ~ -2.5 to -3.0 | [3] |
| This compound | 6-Chloro, 2-Methoxy, 3-Aldehyde | Expected to be significantly low | Inferred |
Note: The values presented are illustrative and can vary depending on the computational method and basis set used.
The combination of the chloro and aldehyde groups in this compound is expected to result in a significantly low-lying LUMO, concentrated around the C6 position, thereby marking it as the primary site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack.
While a specific MEP map for this compound is not publicly available, a hypothetical map can be inferred based on the electronic nature of its substituents. The area around the C6 carbon, influenced by the adjacent electron-withdrawing chlorine atom and the deactivating effect of the aldehyde group, would be expected to exhibit a significant positive electrostatic potential, highlighting its electrophilic character.
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[1] It can be extended to heterocyclic systems like pyridine to correlate reaction rates and equilibrium constants with substituent parameters (σ) and a reaction constant (ρ).[4][5]
For nucleophilic aromatic substitution on the pyridine ring, a positive ρ value is expected, indicating that electron-withdrawing substituents (with positive σ values) accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.
Table 2: Hammett Substituent Constants (σp) for Relevant Groups
| Substituent | σp Value |
| -Cl | +0.23 |
| -OCH3 | -0.27 |
| -CHO | +0.42 |
Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
The strongly positive σ value for the aldehyde group, coupled with the positive value for the chloro group, underscores the enhanced electrophilicity of the pyridine ring in this compound.
Reactivity and Synthetic Applications
The enhanced electrophilicity of the pyridine ring at the C6 position makes this compound a valuable precursor for a wide array of substituted pyridines, primarily through nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the aldehyde and chloro substituents in the target molecule, is crucial for stabilizing this intermediate and facilitating the reaction.
Caption: Generalized mechanism for the SNAr reaction of this compound.
This reactivity has been widely exploited in palladium-catalyzed cross-coupling reactions.
Table 3: Common SNAr Reactions of this compound
| Reaction Type | Nucleophile/Reagents | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 6-Aryl/heteroaryl substituted nicotinaldehydes |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base, ligand | 6-Amino substituted nicotinaldehydes |
| Cyanation | Cyanide source (e.g., Zn(CN)2), Pd catalyst | 6-Cyano substituted nicotinaldehydes |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 6-Alkynyl substituted nicotinaldehydes |
Experimental Protocols
General Protocol for a Kinetic Study of Nucleophilic Aromatic Substitution
This protocol outlines a general method for determining the rate of a nucleophilic aromatic substitution reaction of this compound, which can be adapted for various nucleophiles.
Objective: To determine the rate constant for the reaction between this compound and a selected nucleophile.
Materials:
-
This compound
-
Nucleophile of interest (e.g., a primary or secondary amine)
-
Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)
-
Internal standard (for chromatographic analysis)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Analytical instrument (e.g., HPLC, GC, or NMR spectrometer)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.
-
Reaction Setup: In a thermostated reaction vessel, combine the stock solution of this compound and the internal standard. Allow the solution to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: Initiate the reaction by adding the stock solution of the nucleophile to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by diluting it with a suitable solvent or by adding a quenching agent that rapidly reacts with one of the reactants.
-
Analysis: Analyze the quenched samples using the chosen analytical technique (e.g., HPLC) to determine the concentrations of the reactant (this compound) and the product over time.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.
Caption: Experimental workflow for a kinetic study of SNAr on this compound.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Objective: To synthesize a 6-aryl-2-methoxynicotinaldehyde derivative.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 eq.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The electrophilicity of the pyridine ring in this compound is a consequence of the synergistic electron-withdrawing effects of the nitrogen heteroatom, the 6-chloro substituent, and the 3-nicotinaldehyde group. This pronounced electrophilic character, particularly at the C6 position, makes it an exceptionally useful and versatile substrate for nucleophilic aromatic substitution reactions. A thorough understanding of the theoretical principles governing its reactivity, combined with robust experimental protocols, empowers researchers in the pharmaceutical and chemical industries to leverage this building block for the efficient synthesis of a diverse range of complex and biologically active molecules. This guide serves as a foundational resource for professionals seeking to exploit the unique electronic properties of this important synthetic intermediate.
References
- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents. 6-Chloro-2-methoxynicotinaldehyde is a versatile trifunctional building block, offering a strategic platform for the synthesis of diverse pyridine libraries. Its structure features a reactive aldehyde at the 3-position, a methoxy group at the 2-position, and a chlorine atom at the 6-position. The chlorine atom is particularly amenable to displacement via palladium-catalyzed cross-coupling reactions, providing a gateway to a wide array of functionalized pyridine derivatives.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into various substituted pyridines through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The methodologies described herein are based on established chemical transformations and provide a robust starting point for reaction optimization and library synthesis.
Data Presentation: Synthesis of Substituted Pyridines
The following tables summarize representative palladium-catalyzed cross-coupling reactions of this compound. The presented yields are based on general protocols for similar chloropyridine substrates and may vary depending on the specific coupling partner and reaction conditions.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-methoxynicotinaldehydes
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 110 | 24 | 78 |
| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 90 | 16 | 91 |
Table 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2-methoxynicotinaldehydes
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | 18 | 80-95 |
Table 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2-methoxynicotinaldehydes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 70 | 8 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 | 12 | 80-90 |
| 3 | 1-Heptyne | PdCl₂(MeCN)₂ / CuI | Piperidine | DMF | 80 | 10 | 75-85 |
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to substituted pyridines.
Caption: A typical experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 2-chloro-6-methoxypyridine.
-
Materials:
-
2-Chloro-6-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
-
-
Procedure:
-
Dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF under an argon atmosphere in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add t-BuLi (1.7 M in pentane, 0.9 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (0.9 eq) at -78 °C and continue stirring for an additional 2 hours at this temperature.
-
Quench the reaction by the addition of acetic acid.
-
Pour the reaction mixture into ice-cold water.
-
Basify the aqueous phase with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10:1 petroleum ether/ethyl acetate) to afford this compound as a solid. A reported yield for this transformation is 65%.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of 6-aryl-2-methoxynicotinaldehydes.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).
-
Add the degassed solvent mixture (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methoxynicotinaldehyde.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the synthesis of 6-amino-2-methoxynicotinaldehydes.[1]
-
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox, add this compound (1.0 eq), palladium pre-catalyst, and ligand to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by the amine (1.2 eq) and the base (1.4 eq).
-
Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-amino-2-methoxynicotinaldehyde derivative.
-
Protocol 4: General Procedure for Sonogashira Coupling
This protocol details a general method for the synthesis of 6-alkynyl-2-methoxynicotinaldehydes.
-
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Stir the reaction mixture under an argon atmosphere at 60-80 °C for 6-12 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 6-alkynyl-2-methoxynicotinaldehyde.[2]
-
References
Application Notes and Protocols: 6-Chloro-2-methoxynicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-chloro-2-methoxynicotinaldehyde in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] this compound is a valuable substrate in these reactions due to the presence of a reactive chlorine atom on the pyridine ring, which can be readily displaced to introduce a wide range of aryl and heteroaryl substituents.[5] The resulting 6-aryl-2-methoxynicotinaldehyde scaffold is a privileged structure found in many biologically active molecules, making this reaction a key step in the synthesis of potential drug candidates.[6]
Applications in Drug Discovery
The pyridine core is a common motif in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets.[2] The derivatization of this compound via Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs.[2][6] Notably, related 6-arylpyridine structures have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[6]
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of several key reaction parameters:
-
Catalyst: Palladium catalysts are universally employed. The choice of ligand is crucial for achieving high yields, especially with less reactive chloropyridines.[7][8] Bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[8] For less challenging couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a suitable choice.[5]
-
Base: A base is required to activate the boronic acid.[8] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[6][8] The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle.[8] A mixture of an organic solvent like 1,4-dioxane or toluene with water is frequently employed.[6][7]
-
Organoboron Reagent: A variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners. Boronic esters can offer enhanced stability compared to boronic acids.[8]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of chloropyridines with various boronic acids. While specific data for this compound is limited in the public domain, these examples with structurally similar substrates provide a strong basis for reaction optimization.
| Electrophile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Chloro-4-methoxynicotinaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 4-12 | High (qualitative) |
| 6-Chloropyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-100 | Not specified | High (qualitative) |
| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)₂ | - | Na₂CO₃ | Aqueous | Not specified | Not specified | High (qualitative) |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | - | Not specified | Not specified | 65-100 | Not specified | 5-89 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a generalized procedure based on established methods for similar chloropyridine substrates.[6][7] Optimization of specific parameters may be required for different boronic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[6]
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-2-methoxynicotinaldehyde.[6]
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups. This allows for the construction of complex aryl and heteroaryl amines, which are prevalent structural motifs in a vast array of biologically active molecules and drug candidates.
6-Chloro-2-methoxynicotinaldehyde is a valuable building block in medicinal chemistry. The presence of a chloro substituent at the 6-position provides a reactive handle for C-N bond formation via the Buchwald-Hartwig amination, enabling the introduction of diverse amine functionalities. The methoxy and aldehyde groups offer additional sites for chemical modification, making this a highly versatile scaffold for the synthesis of compound libraries for drug discovery programs. The resulting 6-amino-2-methoxynicotinaldehyde derivatives are of significant interest as intermediates for the synthesis of novel therapeutics.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling mechanism. The reaction involves the coupling of the chloro-substituted pyridine ring with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The generally accepted catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the active Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Yields are based on literature precedents for structurally similar 2-alkoxy-6-chloropyridine substrates and may vary depending on the specific amine and reaction conditions.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| p-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 16 | 75-85 |
| Cyclohexylamine | Pd(OAc)₂ (2) | cataCXium® A (4) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 16-24 | 90-98 |
| Piperidine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2.0) | Dioxane | 110 | 20 | 85-95 |
| Diethylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 70-80 |
| N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 80-90 |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Selected primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, t-BuOH)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (glovebox or Schlenk line).
-
Addition of Reagents: Add this compound and the anhydrous solvent to the reaction vessel.
-
Amine Addition: Add the corresponding amine to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-amino-2-methoxynicotinaldehyde derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
The organic solvents used are flammable and should be handled in a well-ventilated fume hood.
-
The bases used are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: Reactions of 6-Chloro-2-methoxynicotinaldehyde with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methoxynicotinaldehyde is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde, a methoxy group, and a chlorine atom on the pyridine ring, offers multiple sites for chemical modification.[1] The chlorine atom at the 6-position is particularly amenable to substitution through various cross-coupling reactions, while the aldehyde group serves as a key handle for nucleophilic additions and other transformations. These reactive sites make it an invaluable precursor for the synthesis of a diverse range of substituted pyridine derivatives, which are prominent scaffolds in many biologically active molecules and pharmaceutical agents.[1][2] The methoxy and chloro substituents can also play a crucial role in modulating the pharmacokinetic properties and binding interactions of drug candidates.[3][4] This document provides detailed application notes and protocols for the reaction of this compound with several classes of organometallic reagents.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methodologies for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyridine ring of this compound.[5]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile reaction for the formation of C-C bonds by coupling an organoboron compound with a halide.[6] This reaction is widely used to synthesize 6-aryl-2-methoxynicotinaldehyde derivatives, which are valuable intermediates in the development of novel therapeutics, particularly kinase inhibitors.[6] Compounds with similar structural features have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask or a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄, a ligand like SPhos (4 mol%) or triphenylphosphine, and a base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).[2][5]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio, 5 mL).[5][6]
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[5][6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methoxynicotinaldehyde derivative.[5]
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~95 (estimated)[2] |
| 2 | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Varies |
| 3 | Arylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Varies[6] |
Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 6-alkynyl-2-methoxynicotinaldehyde derivatives.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a suitable solvent mixture such as DMF and triethylamine (Et₃N) (e.g., 5 mL DMF and 2 mL Et₃N), add the terminal alkyne (1.5 mmol).[5]
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (3 mol%), and the copper(I) co-catalyst, such as CuI (5 mol%).[5]
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a temperature ranging from 60-80 °C for 6-12 hours.[5]
-
Monitoring: Follow the reaction progress using TLC.
-
Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.[5]
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Varies | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 60-80 | 6-12 | Varies[5] |
Note: This is a general protocol based on similar substrates and may require optimization.
II. Nucleophilic Addition to the Aldehyde Group
The aldehyde functionality of this compound is a prime site for nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents, leading to the formation of secondary alcohols.[8][9]
A. Grignard Reaction
Grignard reagents (RMgX) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.[9][10]
Experimental Protocol: General Procedure for Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of an alkyl or aryl halide in an anhydrous ether (e.g., diethyl ether or THF) dropwise to magnesium turnings. A crystal of iodine can be used to initiate the reaction.[10][11]
-
Addition to Aldehyde: Cool a solution of this compound (1.0 equivalent) in anhydrous ether or THF to 0 °C in an ice bath.[12] Add the freshly prepared Grignard reagent solution dropwise to the aldehyde solution with continuous stirring.[10]
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[12]
-
Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid at 0 °C.[10][11]
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with an ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.[11]
Data Presentation: Grignard Reaction
| Entry | Grignard Reagent | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | R-MgX | Diethyl ether or THF | 0 to RT | (6-Chloro-2-methoxypyridin-3-yl)(R)methanol | Varies |
Note: This is a general protocol and may require optimization for specific Grignard reagents.
B. Organolithium Reaction
Organolithium reagents (RLi) are highly reactive nucleophiles that add to aldehydes to form secondary alcohols, similar to Grignard reagents.[8]
Experimental Protocol: General Procedure for Organolithium Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous solvent like THF or diethyl ether.
-
Addition of Reagent: Cool the solution to a low temperature (e.g., -78 °C). Add the organolithium reagent (e.g., n-butyllithium) dropwise to the stirred solution.
-
Reaction and Work-up: Stir the reaction at low temperature for a specified time, then quench by the addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Organolithium Reaction
| Entry | Organolithium Reagent | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | R-Li | THF or Diethyl ether | -78 to RT | (6-Chloro-2-methoxypyridin-3-yl)(R)methanol | Varies |
Note: Organolithium reagents are highly reactive and pyrophoric; appropriate safety precautions must be taken.
III. Reactions with Organozinc Reagents
Organozinc reagents offer a milder alternative to Grignard and organolithium reagents and exhibit high functional group tolerance.[13][14] They can be used for both nucleophilic addition to the aldehyde and in palladium-catalyzed cross-coupling reactions (Negishi coupling).
Experimental Protocol: General Procedure for Nucleophilic Addition of Organozinc Reagents
-
Reaction Setup: Prepare the functionalized organozinc reagent if not commercially available. In a reaction flask, the addition of stoichiometric amounts of MgCl₂ can enhance the reactivity of the organozinc reagent.[13]
-
Addition to Aldehyde: Add the organozinc reagent to a solution of this compound in a suitable solvent at ambient temperature.[13]
-
Reaction and Work-up: Stir the reaction mixture until completion, then quench and perform an aqueous work-up to isolate the secondary alcohol product.
Data Presentation: Nucleophilic Addition of Organozinc Reagents
| Entry | Organozinc Reagent | Additive | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | R-ZnX | MgCl₂ | THF | Ambient | (6-Chloro-2-methoxypyridin-3-yl)(R)methanol | Varies[13] |
Note: This protocol is based on general procedures for organozinc additions to aldehydes and may require optimization.
Conclusion
This compound is a highly valuable and adaptable building block in organic synthesis and medicinal chemistry. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in the synthesis of diverse and complex molecular architectures through reactions with various organometallic reagents. The choice of reagent and reaction conditions will ultimately depend on the desired target molecule and the compatibility of other functional groups present. Further optimization of the provided general protocols may be necessary to achieve desired outcomes for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2 [organic-chemistry.org]
- 14. Organozinc Reagents [sigmaaldrich.com]
Application Notes and Protocols for the Use of 6-Chloro-2-methoxynicotinaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Chloro-2-methoxynicotinaldehyde as a key building block in the synthesis of potent kinase inhibitors. The protocols detailed herein are based on established synthetic methodologies for the development of targeted therapeutics for inflammatory diseases.
Introduction
This compound is a versatile heterocyclic aldehyde that serves as a crucial starting material for the synthesis of a variety of kinase inhibitors. Its pyridine core, substituted with a reactive chlorine atom and an aldehyde group, allows for diverse chemical modifications, making it an ideal scaffold for drug discovery. The chlorine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The aldehyde functionality provides a handle for further transformations, including reductive amination and condensation reactions, to build complex molecular architectures.
Kinase inhibitors developed from this scaffold have shown significant activity against key signaling proteins implicated in inflammatory pathways, including p38 mitogen-activated protein kinase (p38 MAPK), Spleen tyrosine kinase (Syk), and Src family tyrosine kinases. Dysregulation of these kinases is associated with a range of inflammatory conditions, making them attractive targets for therapeutic intervention.
Application: Synthesis of a Dual p38 MAPK/Syk Inhibitor
This section details the synthesis of a potent kinase inhibitor derived from this compound, targeting the p38 MAPK and Syk signaling pathways.
Signaling Pathways of Targeted Kinases
The signaling pathways of p38 MAPK, Syk, and Src kinases are central to the inflammatory response.
Experimental Workflow
The synthesis of the target kinase inhibitor involves a multi-step process, beginning with a Suzuki-Miyaura coupling reaction.
Data Presentation
The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized from this compound against target kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| Example Compound 1 | p38α MAPK | 50 |
| Syk | 75 | |
| c-Src | 120 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of a key intermediate via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the arylboronic acid (1.2 eq), Na2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 90 °C and stirred for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl-substituted pyridine intermediate.
Protocol 2: Reductive Amination to Final Kinase Inhibitor
This protocol details the subsequent reductive amination step to yield the final kinase inhibitor.
Materials:
-
Aryl-substituted pyridine intermediate from Protocol 1
-
Amine (e.g., a substituted aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the aryl-substituted pyridine intermediate (1.0 eq) in DCM is added the amine (1.1 eq) and a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for an additional 12 hours.
-
The reaction is quenched by the addition of saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to yield the final kinase inhibitor.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes and Protocols for 6-Chloro-2-methoxynicotinaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Chloro-2-methoxynicotinaldehyde as a versatile chemical intermediate for the synthesis of novel agrochemicals. The unique arrangement of a reactive aldehyde, a displaceable chlorine atom, and a methoxy group on a pyridine core makes this compound a valuable starting material for developing new insecticides, herbicides, and fungicides.
Introduction to this compound in Agrochemical Synthesis
This compound is a heterocyclic building block with significant potential in agrochemical research. The pyridine ring is a common motif in numerous commercially successful pesticides.[1] The substituents on this starting material offer multiple avenues for synthetic diversification to generate libraries of compounds for biological screening.
-
The aldehyde group is a versatile handle for forming carbon-nitrogen double bonds (imines, hydrazones) or for carbon-carbon bond formation (e.g., Wittig or aldol reactions), leading to a wide array of derivative classes.
-
The 6-chloro substituent is susceptible to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or amino groups.[2]
-
The 2-methoxy group influences the electronic properties of the pyridine ring and can be a key feature for biological activity or can be demethylated to the corresponding pyridone.
The strategic combination of these functional groups allows for the systematic exploration of chemical space to identify novel compounds with potent and selective agrochemical activity.
Potential Agrochemical Applications and Illustrative Data
While specific agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the activity of structurally related compounds highlights its potential. The following tables present quantitative data for compounds containing the chloropyridine or nicotinamide scaffold, illustrating the potential efficacy of derivatives.
Insecticidal Applications
The (6-chloro-pyridin-3-yl)methyl moiety is the core of highly successful neonicotinoid insecticides like imidacloprid, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[3][4][5] Derivatives of this compound can be synthesized to mimic this pharmacophore.
Table 1: Illustrative Insecticidal Activity of Nicotinic Acid Derivatives
| Compound Class | Target Pest | Bioassay Metric | Value | Reference |
|---|---|---|---|---|
| Nicotinic Acid Derivatives | Myzus persicae (Green peach aphid) | % Mortality | Promising | [3][6] |
| Nicotinic Acid Derivatives | Helicoverpa armigera (Bollworm) | % Mortality | Promising | [3][6] |
| Nicotinic Acid Derivatives | Sitophilus zeamais (Maize weevil) | % Mortality | Promising | [3][6] |
| Neonicotinoid Analogues | Aphis craccivora (Cowpea aphid) | Activity Level | Rivaled Imidacloprid |[7] |
Herbicidal Applications
Chlorinated nicotinamide derivatives have demonstrated potent herbicidal activity. The mechanism of action for such novel herbicides can vary, with some targeting well-established pathways like the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8]
Table 2: Illustrative Herbicidal Activity of Nicotinamide Derivatives
| Compound | Target Weed | Bioassay Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Duckweed | IC₅₀ | 7.8 | [1] |
| Commercial Standard (Clomazone) | Duckweed | IC₅₀ | 125 |[1] |
Fungicidal Applications
Nicotinamide derivatives have also been explored as fungicides, notably as inhibitors of succinate dehydrogenase (SDHI), a critical enzyme in the fungal respiratory chain.[9]
Table 3: Illustrative Fungicidal Activity of Nicotinamide Derivatives
| Compound | Target Fungus | Bioassay Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Nicotinamide Derivative (3a-17) | Rhizoctonia solani | IC₅₀ | 15.8 | [9] |
| Nicotinamide Derivative (3a-17) | Sclerotinia sclerotiorum | IC₅₀ | 20.3 | [9] |
| Commercial Standard (Boscalid) | R. solani / S. sclerotiorum | IC₅₀ | Comparable |[9] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative derivative from this compound and subsequent screening for agrochemical activity.
Synthesis Protocol: Preparation of a Schiff Base Derivative
This protocol describes the synthesis of a hypothetical insecticidal candidate via the condensation of this compound with an amine, a common reaction to produce precursors for neonicotinoid-like compounds.
Objective: To synthesize N-((6-chloro-2-methoxypyridin-3-yl)methylene)-4-nitroaniline.
Materials:
-
This compound (1.0 eq)
-
4-Nitroaniline (1.05 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 171.58 mg).
-
Dissolve the aldehyde in 20 mL of anhydrous ethanol and stir until fully dissolved.
-
Add 4-nitroaniline (1.05 mmol, 145.03 mg) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A yellow precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven at 40°C overnight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
Objective: To evaluate the efficacy of a test compound in inhibiting the growth of a pathogenic fungus.
Materials:
-
Test compound dissolved in DMSO (10 mg/mL stock)
-
Potato Dextrose Agar (PDA) medium, sterilized
-
Petri dishes (90 mm)
-
Fungal culture (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C in a water bath.
-
Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also prepare a DMSO-only control plate.
-
Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended agar into each sterile petri dish. Allow to solidify in a laminar flow hood.
-
From the edge of an actively growing fungal culture plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each test and control plate.
-
Seal the plates with paraffin film and incubate at 25 ± 2°C.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where: dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Use the data to calculate the EC₅₀ value (the concentration that causes 50% inhibition).
Protocol: Herbicidal Activity Assay (Seed Germination and Growth)
Objective: To assess the pre-emergent herbicidal activity of a test compound.
Materials:
-
Test compound dissolved in acetone/water with a surfactant.
-
Weed seeds (e.g., Duckweed - Lemna minor, Barnyard grass - Echinochloa crus-galli).
-
Filter paper (Whatman No. 1).
-
Petri dishes or multi-well plates.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Place a sterile filter paper disc in each petri dish.
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone) with a non-ionic surfactant (e.g., Tween 20 at 0.1%).
-
Apply a fixed volume (e.g., 2 mL) of each test solution evenly onto the filter paper. A solvent-only treatment serves as the negative control.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place a set number of viable weed seeds (e.g., 20) onto the treated filter paper.
-
Moisten the filter paper with 3 mL of deionized water.
-
Seal the petri dishes and place them in a growth chamber (e.g., 25°C with a 16h light/8h dark cycle).
-
After 7-14 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Calculate the germination inhibition percentage and the growth reduction percentage relative to the negative control.
-
Determine the GR₅₀ (concentration causing 50% growth reduction) for root and shoot elongation.
Visualized Workflows and Mechanisms of Action
The following diagrams illustrate the synthetic workflow and key agrochemical mechanisms of action relevant to derivatives of this compound.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2484209A1 - Insecticide compositions - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 6-Chloro-2-methoxynicotinaldehyde as a Versatile Precursor for Novel Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Chloro-2-methoxynicotinaldehyde as a key building block in the synthesis of novel antiviral agents. The unique arrangement of a reactive aldehyde group, a methoxy substituent, and a displaceable chlorine atom on the pyridine ring makes this compound a versatile precursor for a diverse range of heterocyclic compounds with potential therapeutic applications. This document outlines synthetic strategies, detailed experimental protocols, and representative biological data for classes of antiviral compounds that can be derived from this precursor.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved antiviral drugs. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound offers three key points for chemical modification: the aldehyde for condensation and cyclization reactions, the chloro group for nucleophilic substitution and cross-coupling reactions, and the methoxy group which can influence the electronic properties of the ring. These features enable the construction of complex molecular architectures with potential for potent antiviral efficacy.
Synthetic Strategies and Applications
This compound can be elaborated into various heterocyclic systems known to exhibit antiviral properties. Key synthetic transformations include:
-
Knoevenagel Condensation: The aldehyde functionality readily undergoes condensation with active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic rings.
-
Suzuki-Miyaura Coupling: The chloro group can be efficiently displaced by a variety of aryl and heteroaryl groups via palladium-catalyzed cross-coupling, allowing for the introduction of diverse substituents that can interact with viral targets.
-
Synthesis of Fused Heterocycles: The aldehyde and chloro functionalities can be sequentially or concertedly involved in cyclization reactions to build fused ring systems such as pyridopyrimidines and other related scaffolds.
The following sections detail protocols for the synthesis of representative antiviral compound classes derived from this compound.
Table 1: Representative Antiviral Activity of Pyridine-Based Compounds
| Compound Class | Target Virus | Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Benzothiazolyl-pyridine Hybrids | H5N1 | Plaque Reduction | 0.25 - 0.5 (inhibition %) | >152 | - | [1][2] |
| Benzothiazolyl-pyridine Hybrids | SARS-CoV-2 | MTT Assay | 3.67 | 152 - 1665 | up to 106.7 | [1][2] |
| Imidazo[1,2-a]pyridines | Human Cytomegalovirus (HCMV) | - | - | - | >150 | [3] |
| Imidazo[1,2-a]pyridines | Varicella-Zoster Virus (VZV) | - | - | - | - | [3] |
| Pyridine-based N-Sulfonamides | Herpes Simplex Virus-1 (HSV-1) | - | < 90-120 | - | - | [4] |
| Pyridine-based N-Sulfonamides | Coxsackievirus B4 (CBV4) | - | < 90-120 | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Benzothiazolyl-Pyridine Hybrid Precursor via Knoevenagel Condensation
This protocol describes the initial Knoevenagel condensation of this compound with 2-cyanomethylbenzothiazole, a key step towards the synthesis of benzothiazolyl-pyridine antiviral agents.[1][2]
Materials:
-
This compound
-
2-Cyanomethylbenzothiazole
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add 2-cyanomethylbenzothiazole (1.0 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the (E)-3-(6-chloro-2-methoxypyridin-3-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile.
Diagram 1: Knoevenagel Condensation Workflow
Knoevenagel condensation for a key intermediate.
Protocol 2: Synthesis of a 6-Aryl-2-methoxynicotinaldehyde via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is fundamental for introducing structural diversity at the 6-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methoxynicotinaldehyde.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Suzuki-Miyaura coupling for C-C bond formation.
Signaling Pathways and Logical Relationships
The development of novel antiviral compounds from this compound follows a logical progression from precursor to biologically active molecules. The versatility of this starting material allows for the exploration of multiple synthetic pathways, each leading to compounds with the potential to inhibit viral replication through various mechanisms.
Diagram 3: Synthetic Pathways from this compound
Synthetic routes to potential antiviral scaffolds.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of a wide array of novel compounds with potential antiviral activities. The protocols and strategies outlined in these application notes provide a solid foundation for researchers engaged in the discovery and development of new antiviral therapies. The ability to readily functionalize this precursor at multiple positions allows for the systematic exploration of structure-activity relationships, paving the way for the identification of potent and selective antiviral drug candidates.
References
Application Notes: Development of a Novel Fluorescent Probe from 6-Chloro-2-methoxynicotinaldehyde for Metal Ion Detection
Abstract
Fluorescent probes are indispensable tools in chemical biology, environmental science, and drug development for the real-time, sensitive, and selective detection of various analytes. This document details the development and application of a novel Schiff base fluorescent probe, designated CMN-Nap, synthesized from 6-Chloro-2-methoxynicotinaldehyde and 4-amino-1,8-naphthalimide. The probe is designed for the selective "turn-on" detection of Aluminum ions (Al³⁺). These notes provide comprehensive protocols for the synthesis, characterization, and application of the CMN-Nap probe, making it a valuable tool for researchers.
Introduction
The detection of metal ions is crucial due to their significant roles in biological systems and their potential environmental toxicity.[1][2] Aluminum (Al³⁺), the most abundant metal in the Earth's crust, is associated with several neurological disorders, including Alzheimer's and Parkinson's disease, at elevated concentrations. Therefore, the development of sensitive and selective methods for Al³⁺ detection is of paramount importance.
Fluorescent chemosensors based on the Schiff base linkage have gained significant attention due to their straightforward synthesis, structural versatility, and excellent photophysical properties.[3][4][5] The imine (-C=N-) group in Schiff bases often acts as a binding site for metal ions. This coordination can restrict the C=N isomerization and inhibit photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[6]
This work outlines the development of a novel probe, CMN-Nap, by condensing this compound with the highly fluorescent 4-amino-1,8-naphthalimide core. The resulting probe is anticipated to exhibit a selective "turn-on" fluorescent response in the presence of Al³⁺ ions.
Synthesis and Characterization
The synthesis of the CMN-Nap probe is achieved through a one-step Schiff base condensation reaction.
References
- 1. A review of the applications of fluorescent Schiff-base sensors for the metal ions detection and AIE properties [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds | Atlantis Press [atlantis-press.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Conversion of 6-Chloro-2-methoxynicotinaldehyde to Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential catalytic conversion of 6-Chloro-2-methoxynicotinaldehyde into various bioactive heterocyclic scaffolds. While specific literature on the direct conversion of this substrate is limited, this document outlines robust and widely applicable palladium-catalyzed cross-coupling reactions and multicomponent strategies to generate libraries of substituted pyridines, quinazolines, and other key heterocycles of interest in drug discovery. The protocols provided are based on well-established methodologies for analogous substrates and serve as a strong starting point for reaction optimization.
Introduction to Bioactive Heterocycles from this compound
This compound is a versatile trifunctional building block, featuring a reactive aldehyde, a methoxy group, and a chloro-substituent on a pyridine core. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The chloro group at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular diversity. The aldehyde functionality serves as a handle for condensation and cyclization reactions to build more complex heterocyclic systems. This combination of reactive sites makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.
Proposed Catalytic Conversion Strategies
Two primary catalytic strategies are proposed for the derivatization of this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are expected to proceed efficiently at the 6-position of the pyridine ring.
-
Multicomponent Reactions (MCRs): MCRs offer an efficient approach to building molecular complexity in a single step. A proposed MCR could lead to the formation of highly substituted pyridine derivatives.
Experimental Protocols
The following are detailed, exemplary protocols for the proposed catalytic conversions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific substrates.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with various arylboronic acids to synthesize 6-aryl-2-methoxynicotinaldehyde derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-methoxynicotinaldehyde.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound with various primary and secondary amines to yield 6-amino-2-methoxynicotinaldehyde derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk flask.
-
Add toluene (5 mL) to the flask.
-
Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Multicomponent Synthesis of Substituted Pyridines
This proposed one-pot, three-component reaction aims to synthesize highly functionalized pyridine derivatives from this compound, an active methylene compound, and an ammonium source.
Reaction Scheme (Hantzsch-type):
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, malononitrile)
-
Ammonium acetate (NH₄OAc)
-
Ethanol
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the active methylene compound (1.1 mmol, 1.1 equiv), and ammonium acetate (1.5 mmol, 1.5 equiv) in ethanol (10 mL).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the proposed reactions. These values are based on typical yields and conditions for similar transformations and should be used as a guide for experimental design.
Table 1: Proposed Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 110 | 10 | 82 |
| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 90 | 12 | 78 |
Table 2: Proposed Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 75 |
| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 16 | 88 |
Table 3: Proposed Multicomponent Synthesis of a Substituted Pyridine
| Entry | Active Methylene Compound | Ammonium Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 10 | 70 |
| 2 | Malononitrile | NH₄OAc | Ethanol | Reflux | 8 | 75 |
Biological Activity and Signaling Pathways
Derivatives of the heterocyclic scaffolds proposed for synthesis from this compound are known to possess a wide range of biological activities.
-
Quinazoline Derivatives: Many quinazoline-containing compounds are potent anticancer agents.[1] They often act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis in cancer cells.[1] For example, gefitinib and erlotinib are EGFR inhibitors used in the treatment of non-small cell lung cancer.
-
Pyrimidine Derivatives: The pyrimidine nucleus is a fundamental component of nucleic acids and, as such, its derivatives have been extensively explored as therapeutic agents.[2] They have shown a broad spectrum of activities including antimicrobial, antiviral, and anticancer effects.[2] Some pyrimidine-based drugs function as antimetabolites, interfering with the synthesis of DNA and RNA.
-
Substituted Pyridines: The pyridine ring is a common feature in many pharmaceuticals. Depending on the substitution pattern, pyridine derivatives can exhibit a vast array of biological activities, including acting as kinase inhibitors in cancer therapy.
Note: The specific biological activities and affected signaling pathways of novel heterocycles synthesized from this compound would need to be determined through appropriate biological screening and mechanistic studies.
Visualizations
Experimental Workflows
Caption: Proposed workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinazoline derivative.
References
Application Note: Oxidation of 6-Chloro-2-methoxynicotinaldehyde to 6-Chloro-2-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient oxidation of 6-Chloro-2-methoxynicotinaldehyde to its corresponding carboxylic acid, 6-Chloro-2-methoxynicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The recommended protocol utilizes the Pinnick oxidation, a mild and highly selective method known for its tolerance of various functional groups, making it ideal for the subject substrate.[1][2] This document includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual workflow to ensure successful and reproducible results.
Introduction
The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For heteroaromatic aldehydes such as this compound, the presence of sensitive functional groups, including a chlorinated pyridine ring and a methoxy group, necessitates the use of mild and selective oxidizing agents to avoid unwanted side reactions. The Pinnick oxidation, which employs sodium chlorite (NaClO₂) under weakly acidic conditions, has proven to be a robust and reliable method for this purpose.[1][2] It offers high yields and is compatible with a wide range of functional groups, which is a significant advantage over harsher oxidizing agents like potassium permanganate or chromic acid. The reaction proceeds via the formation of chlorous acid in situ, which selectively oxidizes the aldehyde to the carboxylic acid.[1]
Recommended Protocol: Pinnick Oxidation
The Pinnick oxidation is the recommended method for the synthesis of 6-Chloro-2-methoxynicotinic acid from this compound due to its mild reaction conditions and high functional group tolerance.[1][2]
Materials and Reagents
-
This compound
-
Sodium chlorite (NaClO₂, technical grade, ~80%)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate (5.0 - 10.0 eq) followed by 2-methyl-2-butene (4.0 - 10.0 eq) at room temperature.
-
Initiation of Oxidation: Slowly add sodium chlorite (3.0 - 5.0 eq) portion-wise to the reaction mixture. A slight exotherm may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until a negative test with starch-iodide paper is obtained.
-
Work-up: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-2-methoxynicotinic acid.
-
Further Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommended Conditions | Notes |
| Solvent System | t-BuOH / H₂O (1:1 v/v) | A co-solvent system is often used to ensure solubility of both the organic substrate and inorganic reagents. |
| Oxidizing Agent | Sodium Chlorite (NaClO₂) | Technical grade (~80%) is commonly used. |
| Stoichiometry (NaClO₂) | 3.0 - 5.0 equivalents | An excess is used to ensure complete conversion of the aldehyde. |
| Acidic Buffer | Sodium Dihydrogen Phosphate (NaH₂PO₄) | Maintains a mild acidic pH to generate the active oxidant, chlorous acid.[1] |
| Stoichiometry (NaH₂PO₄) | 5.0 - 10.0 equivalents | Ensures adequate buffering capacity throughout the reaction. |
| Scavenger | 2-Methyl-2-butene | Traps the hypochlorous acid (HOCl) byproduct to prevent side reactions.[2] |
| Stoichiometry (Scavenger) | 4.0 - 10.0 equivalents | An excess is crucial for preventing unwanted side reactions. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically run at ambient temperature. |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS for completion. |
| Work-up Quench | Saturated aq. Na₂SO₃ or NaHSO₃ | To neutralize any remaining oxidizing species. |
Experimental Workflow
Caption: Workflow for the oxidation of this compound.
Safety Precautions
-
Handle sodium chlorite with care as it is a strong oxidizing agent. Avoid contact with combustible materials.
-
The reaction may be slightly exothermic. It is advisable to have a cooling bath on standby.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Pinnick oxidation is a highly effective and reliable method for the synthesis of 6-Chloro-2-methoxynicotinic acid from this compound. The protocol outlined in this application note provides a clear and detailed procedure that can be readily implemented in a laboratory setting. The mild reaction conditions and tolerance of sensitive functional groups make this a superior choice for the preparation of this and other structurally related carboxylic acids, which are valuable intermediates in the development of new pharmaceuticals and agrochemicals.
References
Application Notes and Protocols for the Reductive Amination of 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reductive amination of 6-chloro-2-methoxynicotinaldehyde, a versatile building block in medicinal chemistry. Reductive amination is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen bonds to produce a wide array of secondary and tertiary amines.[1][2][3]
Introduction to Reductive Amination
Reductive amination is a powerful two-step process, often performed in a single pot, for the synthesis of amines from carbonyl compounds.[4] The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to generate an imine or iminium ion, which is then reduced by a suitable reducing agent to yield the final amine product.[3][4]
For the synthesis of derivatives from this compound, this method offers a direct route to diverse secondary and tertiary amines, which are of significant interest in drug discovery.
Key Reagents and Considerations
The choice of reducing agent is critical for a successful reductive amination and depends on the specific substrates and desired outcome.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones.[5][6][7] Its steric bulk and electron-withdrawing acetoxy groups temper its reactivity, allowing it to selectively reduce the intermediate imine or iminium ion without significantly affecting the starting aldehyde or ketone.[6] It is often the preferred reagent due to its broad substrate scope, operational simplicity in one-pot reactions, and improved safety profile compared to other borohydrides.[5][6] Common solvents for STAB-mediated reactions include dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[8]
-
Sodium Cyanoborohydride (NaBH₃CN): Another widely used reducing agent, sodium cyanoborohydride is particularly effective at reducing imines in the presence of aldehydes.[1] It is often used in mildly acidic conditions (pH 4-5) to facilitate imine formation.[1][2] However, a significant drawback is its high toxicity and the potential for cyanide contamination in the final product.[9][10]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, sodium borohydride can also reduce the starting aldehyde or ketone.[8] To circumvent this, the reaction is often performed in a stepwise manner, where the imine is allowed to form completely before the addition of NaBH₄.[7][8]
-
Catalytic Hydrogenation: This method employs a metal catalyst (e.g., palladium, platinum, or nickel) and hydrogen gas to reduce the imine.[3] It is an economical and scalable approach, though it may not be suitable for substrates with other reducible functional groups.[10]
Experimental Protocols
The following are generalized protocols for the reductive amination of this compound. Optimization may be required for specific amine substrates.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended one-pot procedure for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE or DCM, add the desired primary or secondary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is an alternative one-pot method, particularly useful when STAB is not suitable.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Sodium cyanoborohydride (1.5 equivalents)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol.
-
Adjust the pH of the solution to 4-5 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12 to 24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Data Presentation
| Reducing Agent | Typical Solvent(s) | Typical Reaction Time | Relative Reactivity/Selectivity | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF[8] | 1-24 hours | Mild and selective for imines/iminium ions over aldehydes and ketones.[6] | High yields, broad substrate scope, one-pot procedure, safer than NaBH₃CN.[5][6] | Water-sensitive, not compatible with protic solvents like methanol.[8] |
| Sodium Cyanoborohydride | Methanol[8] | 12-24 hours | Selectively reduces imines at mildly acidic pH.[1][2] | Effective for one-pot reactions, not water-sensitive.[8] | Highly toxic, potential for cyanide contamination, can be sluggish.[9][10] |
| Sodium Borohydride | Methanol, Ethanol[8] | 2-12 hours | Can reduce both the imine and the starting aldehyde.[8] | Readily available and inexpensive. | Often requires a two-step procedure to avoid reduction of the aldehyde.[7][8] |
| Catalytic Hydrogenation | Methanol, Ethanol, Ethyl Acetate | 4-48 hours | Reduces the imine under a hydrogen atmosphere with a metal catalyst.[3] | Economical, scalable, and environmentally friendly ("green chemistry").[3][10] | May reduce other functional groups, requires specialized equipment (hydrogenator). |
Visualizations
Reductive Amination Workflow
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General workflow for the reductive amination process.
Chemical Transformation Pathway
This diagram illustrates the chemical transformation from reactants to the final product.
Caption: Chemical pathway of reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Chloro-2-methoxynicotinaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification crucial for process monitoring and quality control. The developed method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and efficient analytical solution.
Introduction
This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] Its chemical structure plays a significant role in its application as a building block in medicinal chemistry. The purity and concentration of this intermediate can directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method for its determination is of high importance. This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for in-process control and final product testing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for understanding the chromatographic behavior of the analyte and for developing a suitable HPLC method.
| Property | Value | Reference |
| CAS Number | 95652-81-6 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1] |
| Predicted pKa | -1.59 ± 0.10 | [3] |
| Calculated logP | 1.5561 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 78-81 °C |
HPLC Method Parameters
The following table summarizes the optimized HPLC method for the analysis of this compound.
| Parameter | Condition |
| Instrument | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (estimated optimal wavelength) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: The optimal detection wavelength of 270 nm is an educated estimation based on the UV absorbance of similar aromatic aldehydes and pyridine derivatives. It is highly recommended to determine the UV spectrum of this compound to confirm the optimal wavelength for maximum sensitivity.
Experimental Protocols
Reagent and Sample Preparation
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
This compound reference standard (purity ≥98%)
-
-
Mobile Phase Preparation:
-
Measure 600 mL of acetonitrile and 400 mL of water into a clean 1 L glass bottle.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Bring the flask to volume with the mobile phase and mix well.
-
-
Sample Solution Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-200 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters listed in the "HPLC Method Parameters" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solutions for analysis.
Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard
Method Development Workflow
The logical workflow for developing this HPLC method is illustrated in the following diagram.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-2-methoxynicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Chloro-2-methoxynicotinaldehyde from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Recovery After Extraction | 1. Incomplete reaction.[1] 2. Incorrect pH during aqueous work-up. 3. Insufficient extraction solvent volume or repetitions.[1] 4. Product degradation.[1] | 1. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1] 2. Ensure the aqueous phase is neutralized or made slightly basic (e.g., with saturated sodium bicarbonate solution) before extraction to ensure the aldehyde is in its neutral form.[1][2] 3. Extract the aqueous layer multiple times (e.g., 3x with dichloromethane or ethyl acetate) to maximize product recovery.[1][2][3] 4. Use mild work-up conditions and avoid strong oxidizing agents.[1] |
| Difficulty in Purifying the Product by Column Chromatography | 1. Impurities with similar polarity to the product.[1] 2. Improper choice of eluent system. 3. Overloading the column. | 1. Optimize the mobile phase to improve separation. Consider using a different stationary phase if silica gel is not effective.[1] 2. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[2] A gradient elution may be necessary for better separation.[3] 3. Ensure the amount of crude product loaded onto the column is appropriate for its size. |
| Oily Product That is Difficult to Crystallize | 1. Presence of impurities that inhibit crystallization. 2. Unsuitable crystallization solvent. | 1. Repurify the product by column chromatography to remove impurities.[1] 2. Attempt trituration with a non-polar solvent like hexane or pentane to induce solidification.[3] Explore different solvent systems for recrystallization.[1] 3. Consider forming a crystalline derivative (e.g., a hydrazone) for purification, followed by regeneration of the aldehyde.[1] |
| Product Degradation During Storage | 1. Oxidation of the aldehyde to a carboxylic acid.[1] 2. Exposure to air and light.[1] | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Protect the product from light by storing it in an amber vial.[1] 3. Store at a low temperature (e.g., 2-8°C).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-Chloro-6-methoxypyridine), isomeric impurities from non-regioselective formylation, over-reaction products, and side-products from the formylation reagent (e.g., Vilsmeier-Haack reaction byproducts).[1] Degradation of the aldehyde to the corresponding carboxylic acid can also occur.[1]
Q2: What is a standard work-up procedure for the reaction mixture before purification?
A2: A typical work-up involves quenching the reaction by pouring it onto crushed ice. The mixture is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.[1][2] The product is subsequently extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[1][2][3] The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[1][2][3]
Q3: Which purification techniques are most effective for this compound?
A3: The most commonly used and effective purification methods are column chromatography and recrystallization.[1] Column chromatography using silica gel is highly effective for separating the desired product from impurities with different polarities.[1][2] If a suitable solvent is found, recrystallization can yield a product with high purity.[1]
Q4: What analytical techniques can be used to assess the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying the main component and impurities.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are invaluable for structural elucidation and purity confirmation.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also well-suited for identifying and quantifying impurities.[1]
Experimental Protocols
General Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
Reagents and Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a mixture of petroleum ether and ethyl acetate. A common starting ratio is 10:1 (v/v).[2] The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.[2]
Quantitative Data Summary
The following table summarizes purification data for this compound.
| Parameter | Value | Reference |
| Purification Method | Silica Gel Column Chromatography | [2] |
| Eluent | Petroleum ether / Ethyl acetate (10:1, v/v) | [2] |
| Yield | 65% | [2] |
| Physical Appearance | White solid | [2] |
The following table provides illustrative data for the purification of the related isomer, 6-Chloro-4-methoxynicotinaldehyde, which may serve as a helpful reference.
| Parameter | Value | Reference |
| Purification Method | Flash Column Chromatography on Silica Gel | [5] |
| Eluent | Gradient of 0% to 50% ethyl acetate in heptane | [5] |
| Yield | 57% | [5] |
| Physical Appearance | White solid | [5] |
Visualizations
Purification Workflow
References
Technical Support Center: Synthesis of 6-Chloro-2-methoxynicotinaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts encountered during the synthesis of 6-Chloro-2-methoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the directed ortho-metalation of 2-Chloro-6-methoxypyridine. This involves the deprotonation of the pyridine ring using a strong organolithium base, such as tert-butyllithium (t-BuLi), at low temperatures, followed by quenching the resulting lithiated intermediate with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde group.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
-
Inactive or insufficient organolithium reagent: Ensure the t-BuLi is properly titrated and used in a slight excess.
-
Presence of moisture or electrophilic impurities: The reaction is highly sensitive to water and other proton sources, which will quench the organolithium reagent. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
-
Incorrect reaction temperature: The lithiation step is typically performed at very low temperatures (e.g., -78 °C) to ensure regioselectivity and prevent side reactions.[2]
-
Incomplete reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the starting material is fully consumed before quenching.
Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?
The presence of multiple spots on a TLC plate likely indicates a mixture of the desired product, unreacted starting material, and various byproducts. Common byproducts in this synthesis include isomeric aldehydes from non-regioselective lithiation, and potentially small amounts of products from over-lithiation or side reactions with the formylating agent.[3][4]
Q4: How can I effectively purify the final product?
Purification of this compound is typically achieved through column chromatography on silica gel.[2] A gradient of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used to separate the product from less polar starting material and more polar byproducts. If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide: Identifying Byproducts
| Problem | Potential Cause (Byproduct) | Suggested Solution(s) |
| Spot on TLC with a higher Rf than the product | Unreacted 2-Chloro-6-methoxypyridine | - Ensure complete lithiation by extending the reaction time or using a slight excess of t-BuLi.- Monitor the reaction by TLC before quenching with DMF. |
| Unexpected spot(s) with similar polarity to the product | Isomeric Aldehydes (e.g., 2-Chloro-6-methoxy-5-formylpyridine) | - Optimize the lithiation conditions (temperature, base) to improve regioselectivity.- Employ a high-resolution column chromatography method for separation. |
| A faint, more polar spot on the TLC baseline | 6-Hydroxy-2-methoxynicotinaldehyde | - Ensure anhydrous conditions during the reaction and work-up to prevent hydrolysis of the chloro group. |
| Product degradation upon storage | Oxidation to 6-Chloro-2-methoxynicotinic acid | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and air.[3] |
Summary of Potential Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound (Product) | C₇H₆ClNO₂ | 171.58 |
|
| 2-Chloro-6-methoxypyridine (Starting Material) | C₆H₆ClNO | 143.57 |
|
| 2-Chloro-6-methoxy-5-formylpyridine (Isomeric Byproduct) | C₇H₆ClNO₂ | 171.58 | Isomer with aldehyde at position 5 |
| 6-Hydroxy-2-methoxynicotinaldehyde | C H₇NO₃ | 153.13 | Cl replaced by OH |
| 6-Chloro-2-methoxynicotinic acid | C₇H₆ClNO₃ | 187.58 | Aldehyde oxidized to a carboxylic acid |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The ratio can be adjusted to achieve optimal separation.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
-
Procedure:
-
Dissolve small aliquots of the crude reaction mixture and the starting material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solutions onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots to assess the consumption of starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the retention times and relative peak areas of the product and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Temperature Program: A suitable temperature gradient to separate the components (e.g., initial temperature of 100 °C, ramp to 250 °C).
-
Detector: Mass spectrometer (electron ionization mode).
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Identify the components by comparing their mass spectra with a library database and analyzing their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR (e.g., COSY, HSQC) for detailed structural analysis of isolated byproducts.
-
Procedure:
-
Dissolve the purified sample in the deuterated solvent.
-
Acquire the NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the product and identify any impurities.
-
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Formation pathways of common byproducts.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound CAS#: 95652-81-6 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? | Semantic Scholar [semanticscholar.org]
preventing dehalogenation side reactions with 6-Chloro-2-methoxynicotinaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-2-methoxynicotinaldehyde. The focus is on preventing dehalogenation, a common side reaction that can lower yields and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the chlorine atom on the pyridine ring of this compound is replaced by a hydrogen atom. This results in the formation of 2-methoxynicotinaldehyde as a byproduct, which reduces the yield of the desired product and can be difficult to separate during purification. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions.[1]
Q2: Which types of reactions are most susceptible to dehalogenation with this substrate?
A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Heck couplings, are most prone to dehalogenation, especially with aryl chlorides.[2][3] The electron-deficient nature of the pyridine ring in this compound can increase its susceptibility to this side reaction.
Q3: How does the choice of catalyst and ligand affect dehalogenation?
A3: The catalyst and ligand system plays a crucial role. Highly active catalysts that promote rapid oxidative addition and subsequent steps in the desired catalytic cycle can outcompete the dehalogenation pathway. Ligands that are too bulky or electron-rich can sometimes favor the formation of palladium-hydride species, which are key intermediates in the dehalogenation process.
Q4: Can the base used in the reaction influence the extent of dehalogenation?
A4: Absolutely. Strong bases, particularly alkoxides, can react with sources of protons in the reaction mixture (e.g., trace water, alcohols as solvents) to generate species that lead to the formation of palladium-hydrides.[1] Using milder bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) can significantly reduce the rate of dehalogenation.[1]
Q5: What general handling and storage precautions should I take with this compound?
A5: It is important to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Avoid exposure to strong oxidizing agents, heat, and moisture. For detailed safety information, always consult the Safety Data Sheet (SDS).
Troubleshooting Guide: Preventing Dehalogenation
This guide addresses specific issues of significant dehalogenation observed during common reactions with this compound.
Issue: Significant formation of 2-methoxynicotinaldehyde byproduct observed during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Below is a table summarizing potential causes and recommended solutions to mitigate this dehalogenation side reaction.
| Parameter | Potential Cause of Dehalogenation | Recommended Solutions | Rationale |
| Catalyst/Ligand | - Inefficient oxidative addition. - Formation of Pd-H species. | - Use a more active pre-catalyst (e.g., a G3 or G4 palladacycle). - Screen different ligands; consider electron-deficient or sterically less demanding ligands. | A more active catalyst can accelerate the desired cross-coupling pathway, minimizing the lifetime of intermediates that could lead to dehalogenation.[1] |
| Base | - Use of a strong base (e.g., NaOtBu, KOtBu). | - Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Milder bases are less likely to generate the palladium-hydride species responsible for hydrodehalogenation.[1] |
| Solvent | - Protic solvents (e.g., alcohols) or residual water. - Certain aprotic polar solvents (e.g., DMF). | - Use anhydrous aprotic solvents like toluene, dioxane, or THF.[1] - Ensure all reagents and solvents are rigorously dried. | Protic solvents and water can act as a source for the hydride in the Pd-H intermediate.[1] Toluene is often a good choice as it is less prone to promoting dehalogenation compared to some ethereal or polar aprotic solvents.[2] |
| Temperature | - High reaction temperatures. | - Lower the reaction temperature and monitor the reaction progress over a longer period. | Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling reaction. |
| Reagents | - Impurities in reagents or starting materials. | - Use high-purity reagents and ensure the this compound is pure. | Impurities can sometimes interfere with the catalytic cycle or act as a source of hydrides. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed for the coupling of this compound with an arylboronic acid, incorporating measures to suppress dehalogenation.
-
Reagent Preparation: In a glovebox, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.) to an oven-dried reaction vessel.
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed anhydrous toluene (to make a ~0.1 M solution).
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of the desired product and the dehalogenated byproduct (2-methoxynicotinaldehyde).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol describes the amination of this compound, with modifications to reduce the risk of dehalogenation.
-
Reagent Preparation: In a glovebox, add this compound (1.0 eq.), the amine (1.2 eq.), and a mild base such as K₂CO₃ (2.0 eq.) to an oven-dried Schlenk tube.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Add degassed anhydrous dioxane or toluene (to make a ~0.1 M solution).
-
Reaction Execution: Seal the tube, and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Track the consumption of the starting material and the formation of the product and byproduct by LC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Competing cross-coupling and dehalogenation pathways.
Caption: Troubleshooting workflow for dehalogenation.
Caption: Key strategies to prevent dehalogenation.
References
Technical Support Center: Optimizing Suzuki Coupling for 6-Chloro-2-methoxynicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling of 6-Chloro-2-methoxynicotinaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Suzuki coupling of this compound, an electron-rich chloropyridine that presents specific challenges.
Q1: I am seeing low or no conversion of my this compound. What is the primary cause?
A1: Low or no product formation is a common challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1] This low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Systematically evaluating each reaction component is key to identifying and resolving the issue.
-
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1][2]
-
Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][2] Its strength and solubility are important factors.
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Insufficient Temperature: Aryl chlorides often require higher reaction temperatures to overcome the activation energy of the oxidative addition step.[2]
-
Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation.
A2: These are common side reactions in Suzuki couplings.
-
Troubleshooting Steps:
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water.
-
Recommendation: Use anhydrous solvents if possible, or consider using boronic esters (e.g., pinacol esters), which can enhance stability.[1]
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]
-
Dehalogenation: The chloro-group is replaced by a hydrogen atom.
-
Recommendation: This can be minimized by choosing a suitable ligand that promotes the desired cross-coupling over this side reaction. Using a less polar solvent may also help.[4]
-
-
Q3: The pyridine nitrogen in my substrate seems to be inhibiting the catalyst. How can I overcome this?
A3: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.
-
Recommendation: Using bulky, electron-rich phosphine ligands like SPhos or XPhos can overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway.[5]
Data Presentation: Recommended Reaction Conditions
The tables below summarize effective catalytic systems and general reaction conditions for the Suzuki coupling of challenging chloropyridines, which can be applied as a starting point for optimizing the reaction with this compound.
Table 1: Recommended Catalytic Systems
| Palladium Precursor | Ligand | Typical Loading (mol%) | Rationale |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3% Pd, 2-6% Ligand | Highly active for aryl chlorides, overcomes pyridine inhibition.[2] |
| Pd(OAc)₂ | SPhos or XPhos | 1-3% Pd, 2-6% Ligand | General, high-yielding system for challenging chlorides.[2] |
| XPhos Pd G3 | (None) | 1-2% | A pre-formed, air-stable catalyst that is highly active.[4] |
| PdCl₂(dppf) | (None) | 2-5% | A common, robust pre-catalyst, though may require higher temperatures.[2] |
Table 2: General Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Base | K₃PO₄, Cs₂CO₃ | Typically 2-3 equivalents.[2][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O (e.g., 5:1 ratio) | Degassing is critical.[1] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary for C-Cl activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling.[1][2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).[3][5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., Dioxane and Water in a 5:1 ratio) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C) for 2-24 hours.[1][2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-methoxynicotinaldehyde.[3]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.
References
managing impurities in the Vilsmeier-Haack formylation for synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during Vilsmeier-Haack formylation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Vilsmeier-Haack formylation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Vilsmeier-Haack reaction is resulting in a low yield or no desired product. What are the potential causes and how can I rectify this?
Answer: Low or no product yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the activity of the Vilsmeier reagent and the reaction conditions.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any moisture in the reagents or glassware can lead to its decomposition.[1]
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).[1] It is also recommended to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
-
-
Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[2][3] If your substrate is not sufficiently activated, the reaction may be sluggish or not proceed at all.
-
Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is slow, consider gradually increasing the temperature.[1]
-
-
Product Decomposition During Work-up: The desired aldehyde product may be sensitive to the work-up conditions.
Issue 2: Formation of Multiple Products
Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common issue, often due to over-formylation or other side reactions.
-
Over-formylation (Di-formylation): Highly activated substrates are prone to the addition of more than one formyl group.[6]
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent to the substrate. A molar ratio of 1:1 to 1.5:1 is a good starting point.[6] Adding the Vilsmeier reagent dropwise to a solution of the substrate can also help prevent localized high concentrations of the reagent.[6] Maintaining a low reaction temperature (e.g., 0 °C to room temperature) can improve selectivity.[6] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of di-formylated products.[6]
-
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Data for a generic activated aromatic compound.[6] |
-
Formation of Chlorinated Byproducts: The Vilsmeier reagent, a chloroiminium salt, can sometimes act as a chlorinating agent, especially when using POCl₃.[6]
-
Solution: Running the reaction at the lowest effective temperature is crucial to minimize chlorination.[6] If chlorination persists, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as they may be less prone to this side reaction.[6]
-
Issue 3: Formation of a Dark, Tarry Residue
Question: My reaction mixture has turned into a dark, tarry mess. What causes this and how can I avoid it?
Answer: The formation of tarry residues is typically a result of overheating or the presence of impurities.[1]
-
Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to polymerization and decomposition of the starting material or product.[1]
-
Solution: Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Using an ice bath is highly recommended.[1]
-
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[1]
-
Solution: Use high-purity, anhydrous starting materials and solvents.[1]
-
Issue 4: Difficulty in Isolating the Product
Question: I am having trouble isolating my product during the work-up. What are some common issues and their solutions?
Answer: Product isolation can be challenging due to solubility issues or the formation of emulsions.
-
Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer during extraction.[1]
-
Solution: After the initial extraction, back-extract the aqueous layer multiple times with the organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[1]
-
-
Emulsion Formation: Vigorous mixing during extraction can lead to the formation of stable emulsions, making phase separation difficult.[1]
-
Solution: To break up an emulsion, you can add brine (a saturated aqueous solution of NaCl) or small amounts of a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent.[2][7] The Vilsmeier reagent is typically prepared from a substituted amide, like DMF, and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3]
Q2: How is the Vilsmeier reagent prepared?
A2: The Vilsmeier reagent, a chloroiminium salt, is typically formed by the reaction of DMF with POCl₃.[2] The reaction is exothermic and should be performed at low temperatures (0-5 °C) with careful, dropwise addition of POCl₃ to DMF.[1]
Q3: What are the best work-up procedures to minimize impurities?
A3: A careful work-up is crucial for obtaining a pure product. The standard procedure involves pouring the reaction mixture into a large amount of crushed ice.[5] This is followed by neutralization with a mild base like sodium acetate or sodium bicarbonate to a pH of 6-8.[5][8] The product is then extracted with a suitable organic solvent, and the combined organic layers are washed with brine and dried over an anhydrous salt like Na₂SO₄ or MgSO₄.[1][5]
Q4: What purification techniques are most effective for Vilsmeier-Haack products?
A4: The crude product obtained after work-up is often purified by silica gel column chromatography.[3][5] A gradient of solvents, such as petroleum ether-ethyl acetate or hexane-ethyl acetate, is commonly used to elute the desired aldehyde.[1][5] Recrystallization from an appropriate solvent system (e.g., ethanol/water) can also be an effective purification method for solid products.[1]
Q5: Can reagents other than POCl₃ be used to generate the Vilsmeier reagent?
A5: Yes, other acid chlorides such as oxalyl chloride, thionyl chloride, and phosgene can be used in place of POCl₃ to react with DMF and form the Vilsmeier reagent.[9] In some cases, these alternative reagents may offer advantages, such as reducing the formation of chlorinated byproducts.[6]
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Formylation of an Activated Aromatic Compound
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1] After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
-
Formylation Reaction: Dissolve the activated aromatic substrate (1 equivalent) in a minimal amount of an anhydrous solvent (e.g., dichloromethane or DMF).[1] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[6]
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and then heat to an appropriate temperature (e.g., 60-90 °C), depending on the substrate's reactivity.[5] Monitor the reaction's progress by TLC until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice.[1][5] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[1][5]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5] Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[1][5]
Visualizations
Caption: General experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting decision tree for common Vilsmeier-Haack issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
stability of 6-Chloro-2-methoxynicotinaldehyde under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 6-Chloro-2-methoxynicotinaldehyde in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: I am running a reaction with this compound under acidic conditions and observing the formation of a new, more polar impurity. What is likely happening?
Answer: Under acidic conditions, the 2-methoxy group on the pyridine ring is susceptible to hydrolysis. This reaction would convert the methoxy group (-OCH₃) into a hydroxyl group (-OH), forming 6-Chloro-2-hydroxynicotinaldehyde. This resulting hydroxypyridine derivative is more polar than the starting material, which would explain its different behavior in chromatography (e.g., lower Rf in normal-phase TLC or shorter retention time in reverse-phase HPLC). The hydrolysis of 2-methoxypyridine to 2-hydroxypyridine in aqueous acid is a known reaction.[1] To minimize this degradation, consider using non-aqueous acidic conditions if your reaction chemistry allows, or running the reaction at a lower temperature and for a shorter duration.
Question 2: How stable is the aldehyde functional group in this compound during my reaction and work-up?
Answer: The aldehyde group is reactive and can be sensitive to certain conditions.[2][3] A primary concern is oxidation of the aldehyde to a carboxylic acid (6-Chloro-2-methoxynicotinic acid), especially if oxidizing agents are present or if the compound is exposed to air for extended periods, particularly under non-inert atmospheres.[4] During work-up, avoid unnecessarily harsh conditions. If you are performing a reaction that does not involve the aldehyde, ensure your reagents are free from peroxides or other oxidants. Storing the compound under an inert gas like nitrogen or argon is recommended.[5][6]
Question 3: Will the 6-chloro group be displaced under basic conditions?
Answer: The chloro group on the pyridine ring is generally stable to simple aqueous basic conditions. For instance, related compounds like 2-chloro-pyridine show no reaction with concentrated potassium hydroxide in water at reflux.[1] However, in the presence of strong nucleophiles or under specific catalytic conditions (e.g., palladium-catalyzed cross-coupling), this chloro group is the primary site for nucleophilic aromatic substitution.[7] Therefore, if your reaction mixture contains strong nucleophiles (e.g., amines, thiols) under basic conditions, you may observe displacement of the chloride. The stability is highly dependent on the specific nucleophile and reaction conditions used.
Question 4: I am observing multiple unknown products in my reaction. How can I determine if they are due to the instability of this compound?
Answer: To troubleshoot this, you should run a control experiment. Stir a solution of this compound under your reaction conditions (same solvent, temperature, and pH) but without the other starting materials. Monitor this control reaction over time using an appropriate analytical technique like TLC or LC-MS. If you observe the formation of new spots or peaks that correspond to the impurities in your main reaction, it indicates that your starting material is degrading under the reaction conditions.
Stability Summary
The following table summarizes the expected stability of the key functional groups in this compound under different conditions.
| Functional Group | Acidic Conditions (e.g., aq. HCl) | Neutral Conditions | Basic Conditions (e.g., aq. NaOH) | Potential Degradation/Side Reaction |
| 2-Methoxy Group | Potentially Labile | Stable | Stable | Hydrolysis to 2-hydroxy group.[1] |
| 6-Chloro Group | Stable | Stable | Generally Stable (but reactive with strong nucleophiles) | Nucleophilic Aromatic Substitution.[7] |
| Aldehyde Group | Stable | Potentially Labile | Stable (but can undergo aldol-type reactions) | Oxidation to carboxylic acid.[4] |
Potential Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound under acidic or oxidative conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol for Assessing Stability of this compound
This protocol provides a general method for testing the stability of this compound under specific pH and temperature conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent (e.g., Acetonitrile or Methanol)
-
Deionized water
-
Acidic buffer solution (e.g., 0.1 M HCl or a pH 4 buffer)
-
Basic buffer solution (e.g., 0.1 M NaOH or a pH 10 buffer)
-
Neutral buffer solution (e.g., pH 7 phosphate buffer)
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HPLC or UPLC system with a UV detector
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Analytical HPLC column (e.g., C18)
-
pH meter
-
Thermostated incubator or water bath
2. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve it in a known volume (e.g., 10 mL) of the chosen HPLC-grade solvent to create a 1 mg/mL stock solution.
3. Stability Experiment Setup:
-
Label three sets of vials for acidic, basic, and neutral conditions. For each condition, prepare vials for different time points (e.g., t=0, 1h, 4h, 8h, 24h).
-
In each vial, add a specific volume of the respective buffer solution (e.g., 990 µL).
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Spike each vial with 10 µL of the 1 mg/mL stock solution of this compound to achieve a final concentration of 10 µg/mL.
-
Immediately cap the t=0 vials and analyze them via HPLC to get the initial peak area and purity.
-
Place the remaining vials in a thermostated environment set to your desired experimental temperature (e.g., room temperature or an elevated temperature like 40°C).
4. Sample Analysis:
-
At each designated time point, remove the corresponding vial for each condition.
-
Quench the reaction if necessary (e.g., neutralize the acidic/basic samples).
-
Analyze the sample by HPLC. Use a suitable method that provides good separation between the parent compound and any potential degradants.
-
Record the peak area of the parent compound and any new peaks that appear.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each condition (acidic, basic, neutral) to visualize the degradation profile.
-
Calculate the area percentage of any new impurity peaks to quantify the formation of degradation products.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting experiments where the instability of this compound is suspected.
Caption: Troubleshooting workflow for stability issues.
References
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 95652-81-6 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
troubleshooting low yields in the synthesis of 6-Chloro-2-methoxynicotinaldehyde derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-Chloro-2-methoxynicotinaldehyde and its derivatives.
Troubleshooting Guide: Low Synthetic Yields
This guide addresses the most common issues encountered during the synthesis of this compound, particularly focusing on formylation and lithiation reactions.
Q1: My formylation of 2-chloro-6-methoxypyridine is resulting in a low yield. What are the primary causes?
Low yields in the formylation step, often a Vilsmeier-Haack reaction, are typically due to issues with reagents, reaction conditions, or the work-up procedure.[1][2]
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Reagent Quality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly sensitive to moisture.[2] Ensure that all reagents and solvents are anhydrous. Using freshly opened or distilled reagents is critical for success.
-
Reaction Temperature: Temperature control is crucial. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion.[2] Suboptimal temperatures can lead to incomplete reactions or the formation of side products.[3]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyridine substrate should be carefully optimized, typically ranging from 1.1 to 1.5 equivalents of the reagent.[2]
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Work-up Procedure: The reaction must be carefully quenched, usually by pouring it onto crushed ice or into a cold basic solution (e.g., sodium bicarbonate) to neutralize the acid and hydrolyze the intermediate iminium salt.[1][2] Improper quenching can lead to product degradation.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions under the chosen conditions.[3]
-
Isomeric Impurities: While the methoxy group in 2-chloro-6-methoxypyridine directs formylation, non-regioselective formylation can lead to other isomers.[1]
-
Hydrolysis of the Chloro Group: The presence of water during the reaction or work-up can lead to the unwanted formation of 6-hydroxy-2-methoxynicotinaldehyde.[2] Maintaining strictly anhydrous conditions is essential to prevent this.[2]
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Over-reaction: Although less common for pyridine rings, diformylation can occur under harsh conditions or with an excess of the formylating agent.[1]
Q3: My ortho-lithiation of 2-chloro-6-methoxypyridine prior to adding an electrophile is failing. What should I check?
Directed ortho-lithiation is a powerful technique but is highly sensitive to reaction parameters. Failure often stems from the choice of base, temperature, and substrate purity.[4]
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Choice of Lithiating Agent: Reactions of pyridines with organolithium reagents like n-BuLi can sometimes result in nucleophilic addition to the C=N bond rather than deprotonation.[4] Using a hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent this unwanted addition.[4][5]
-
Temperature: These reactions must be conducted at very low temperatures, typically -78 °C, in anhydrous ether or THF to ensure clean generation of the organolithium intermediate.[4]
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be quenched by any trace of water in the solvent, glassware, or on the starting material.[6] Ensure all components are rigorously dried before use.
Q4: How can I effectively purify the final this compound product?
Purification can be challenging if the product is oily or if impurities have similar polarity.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient eluent system, such as hexane and ethyl acetate, is typically effective for separating the product from impurities.[1][7]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a high-purity crystalline product.[1]
-
Trituration: If the product is an oil, it can sometimes be solidified by stirring (triturating) with a non-polar solvent like hexane or pentane.[2]
Process Workflows and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting low yields.
Caption: General workflow for Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for low yield synthesis.
Comparative Data
Optimizing reaction conditions is key to improving yield. The choice of base and solvent in lithiation reactions is particularly critical.
| Reaction Step | Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference |
| Lithiation | Base | n-BuLi | 0 - 28 | n-BuNa | 18 - 72 | [8] |
| Lithiation | Temperature | 0 °C | Low | -78 °C | High | [9] |
| Formylation | Reagent Eq. | 1.0 eq BuLi-LiPM | Low Conversion | 3.0 eq BuLi-LiPM | Excellent | [9] |
| C-H Arylation | Ligand:Pd Ratio | 1:1 | Lower | 3:1 | Higher (+19%) | [10] |
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-6-methoxypyridine [1][2]
This protocol describes a general procedure for the formylation of the pyridine starting material.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred DMF, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 2-chloro-6-methoxypyridine (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the reaction by slowly pouring it onto a stirred mixture of crushed ice and a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Directed Ortho-Lithiation [4]
This protocol provides a general guideline for the lithiation of a substituted pyridine.
-
Setup: To a flame-dried, multi-necked flask under an inert atmosphere, add the 2-chloro-6-methoxypyridine substrate (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of a lithium base (e.g., LDA or LTMP, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution at -78 °C.
-
Warming & Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify as described in the formylation protocol.
Frequently Asked Questions (FAQs)
Q: Can I use n-Butyllithium (n-BuLi) for the lithiation of 2-chloro-6-methoxypyridine?
A: While n-BuLi can be used, it sometimes leads to nucleophilic addition to the pyridine ring, which lowers the yield of the desired ortho-lithiated product.[4] For higher selectivity and yield, it is often better to use a non-nucleophilic, sterically hindered base like LDA or LTMP.[4][5]
Q: My final product is a dark oil that is difficult to purify. What can I do?
A: Dark coloration often indicates the presence of polymeric or degradation byproducts.[2] Ensure the reaction is not overheated and that the work-up is performed promptly. For purification, you can try passing the crude material through a short plug of silica gel to remove baseline impurities before attempting a more careful column chromatography. Trituration with a non-polar solvent like pentane or hexane can sometimes induce crystallization or solidify the product, making it easier to handle.[2]
Q: How critical is the source and age of my POCl₃ and DMF?
A: Extremely critical. Both reagents are reactive and can degrade over time, especially if exposed to atmospheric moisture.[2] POCl₃ can hydrolyze to phosphoric acid, and DMF can break down to dimethylamine and formic acid. These impurities can interfere with the reaction and significantly reduce yields. It is always best practice to use freshly opened bottles or to purify the reagents before use (e.g., distilling DMF over calcium hydride).
Q: What is the expected regioselectivity for the formylation of 2-chloro-6-methoxypyridine?
A: The methoxy group (-OCH₃) is an electron-donating group and an ortho-, para-director. In this substrate, it will strongly direct the electrophilic formylation to the C3 position, which is ortho to the methoxy group. The chlorine at C6 further deactivates the C5 position, enhancing the selectivity for the C3 position.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 8. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis for Impurity Identification in 6-Chloro-2-methoxynicotinaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of impurities in 6-Chloro-2-methoxynicotinaldehyde samples.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in a sample of this compound?
A1: Impurities can originate from various sources throughout the synthetic and purification processes. They can be broadly categorized as:
-
Starting Material-Related Impurities: Unreacted 2-chloro-6-methoxypyridine.[1]
-
Isomeric Impurities: Formation of other positional isomers, such as 6-chloro-4-methoxynicotinaldehyde, depending on the synthetic route.[1][2]
-
Side-Products: Byproducts from the specific chemical reactions used, for instance, from a Vilsmeier-Haack formylation.[1]
-
Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid can occur, especially under harsh work-up conditions or upon exposure to air.[1]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone, methanol) are common impurities.[3][4][5]
Q2: My NMR sample shows very broad peaks. What could be the cause and how can I fix it?
A2: Peak broadening in NMR spectra can be caused by several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Try re-shimming the spectrometer.
-
Sample Inhomogeneity: The sample may not be fully dissolved or may contain particulate matter.[6][7] Filter the sample into the NMR tube to remove any solids.[7]
-
High Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3][7] Dilute the sample if necessary.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening.[6][8] These can be introduced from reagents or glassware.
-
Chemical Exchange: Protons like those in -OH or -NH groups can exchange with each other or the solvent, leading to broad signals. Adding a drop of D₂O will cause these peaks to disappear, confirming their identity.[3]
Q3: The integration of my peaks is not accurate for quantification. What should I check?
A3: Accurate integration for quantitative NMR (qNMR) requires careful attention to experimental parameters.[9][10] Common sources of error include:
-
Inadequate Relaxation Delay (d1): If the time between scans is too short, nuclei may not fully relax to their equilibrium state, leading to saturation and inaccurate integrals.[10] Ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons being analyzed.
-
Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.
-
Signal-to-Noise Ratio: The spectrum must have a high enough signal-to-noise ratio to support the required level of accuracy.[10] Increase the number of scans if needed.
-
Overlapping Peaks: If impurity signals overlap with the main compound or solvent peaks, accurate integration is difficult. Try using a different deuterated solvent to resolve the overlap.[3]
Q4: I see unexpected signals in my ¹H NMR spectrum. How can I identify if they are impurities or just artifacts?
A4: To distinguish impurities from instrumental artifacts:
-
Check for Known Artifacts: Look for spinning sidebands (symmetrical peaks around a large signal) or ¹³C satellites (small peaks flanking a large singlet, each about 0.55% of the main peak's intensity).[10]
-
Consult Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents and reagents in the deuterated solvent you are using.[5][11][12][13]
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle to check for solvent impurities.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help elucidate the structure of an unknown impurity by revealing proton-proton and proton-carbon correlations.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise (S/N) | Insufficient sample concentration. | For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is typical.[6][7] |
| Too few scans acquired. | Increase the number of scans. | |
| Poor Solubility | Incorrect solvent choice. | Test solubility in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[3] |
| Sample has precipitated in the tube. | Ensure the sample is fully dissolved before analysis. Filter if necessary.[6][7] | |
| Overlapping Aromatic Signals | The chemical shifts of the compound and impurities are too close in the chosen solvent. | Re-run the spectrum in a different solvent, such as benzene-d₆, which can induce different chemical shifts.[3] |
| Residual Water Peak Obscuring Signals | The deuterated solvent has absorbed moisture from the air. | Use a freshly opened bottle of solvent or dry the solvent over molecular sieves.[8] |
| Cannot Distinguish Isomeric Impurities | ¹H NMR alone may not be sufficient to differentiate between positional isomers. | Utilize ¹³C NMR and 2D NMR techniques (HSQC, HMBC) for more detailed structural information.[2][14] |
Data Presentation
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) - Predicted |
| Aldehyde (-CHO) | ~10.2 - 10.4 | ~185 - 195 |
| Pyridine Ring (H-4) | ~8.7 - 8.8 | ~110 - 160 |
| Pyridine Ring (H-5) | ~7.0 - 7.2 | ~110 - 160 |
| Methoxy (-OCH₃) | ~4.0 | ~55 - 60 |
| Note: Experimental ¹³C NMR data is not readily available in the public domain; ranges are based on similar structures.[15] |
Table 2: Potential Impurities and their Approximate ¹H NMR Chemical Shifts in CDCl₃
| Impurity | Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| 2-Chloro-6-methoxypyridine | Aromatic H | 6.5 - 7.5 | d, t, d |
| 6-Chloro-2-methoxynicotinic acid | Carboxylic Acid OH | > 10 (very broad) | s |
| N,N-Dimethylformamide (DMF) | Formyl H, Methyl H | 8.02, 2.92, 2.88 | s, s, s |
| Ethyl Acetate | Methylene, Methyl | 4.12, 2.05, 1.26 | q, s, t |
| Dichloromethane | Methylene | 5.30 | s |
| Acetone | Methyl | 2.17 | s |
| Reference: Chemical shifts of common solvents and impurities can vary slightly with concentration and temperature.[5][11] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.[15]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[6] The solvent should contain an internal standard like tetramethylsilane (TMS) for referencing (0.00 ppm).[15]
-
Mixing: Ensure the sample is completely dissolved. Vortex or gently shake the vial if necessary.
-
Filtering (if needed): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Volume Check: The final solution height in the NMR tube should be between 4-5 cm (40-50 mm) to ensure it is within the active region of the NMR coil.[6][8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the outside of the tube with a lint-free wipe before inserting it into the spectrometer.[7]
Protocol 2: ¹H NMR Data Acquisition Parameters
-
Spectrometer: 400 or 500 MHz[2]
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)[15]
-
Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative analysis, increase to >5x the longest T1.[10][15]
-
Acquisition Time: 3-4 seconds[15]
-
Spectral Width: 0-16 ppm[15]
-
Temperature: 295 K (22 °C)[15]
Protocol 3: ¹³C NMR Data Acquisition Parameters
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)[15]
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)[15]
-
Relaxation Delay (d1): 2-5 seconds[15]
-
Acquisition Time: 1-2 seconds[15]
-
Spectral Width: 0-220 ppm[15]
Visualizations
Caption: Potential sources of impurities during synthesis.
Caption: General workflow for NMR impurity analysis.
Caption: Troubleshooting flowchart for common NMR issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. organomation.com [organomation.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. veeprho.com [veeprho.com]
- 15. benchchem.com [benchchem.com]
improving the regioselectivity of reactions with 6-Chloro-2-methoxynicotinaldehyde
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on improving the regioselectivity of reactions involving 6-Chloro-2-methoxynicotinaldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) on Regioselectivity
This section addresses common questions regarding the reactivity and selectivity of this compound.
Q1: What are the primary reactive sites on this compound and how do the substituents influence regioselectivity?
A1: this compound has three key functional groups that dictate its reactivity: the C6-chloro group, the C2-methoxy group, and the C3-aldehyde group on an electron-deficient pyridine ring.
-
C6-Chloro Group: The chlorine atom is a good leaving group, making the C6 position the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][2] The electron-deficient nature of the pyridine ring activates this position for such transformations.[3]
-
C3-Aldehyde Group: This electron-withdrawing group further activates the C6 position towards nucleophilic attack. It also serves as a reactive handle for condensation, reduction, oxidation, and cyclization reactions.[2]
-
C2-Methoxy Group: This electron-donating group influences the electronic properties of the ring. For electrophilic aromatic substitution, it directs incoming electrophiles to the ortho (C3) and para (C5) positions.
-
C5-Position: This is the most likely position for electrophilic aromatic substitution, as it is activated by the C2-methoxy group (para-directing) and is the meta position relative to the deactivating C3-aldehyde group.
Q2: I am performing a nucleophilic aromatic substitution (SNAr). Where should I expect the reaction to occur?
A2: You should expect highly regioselective substitution at the C6 position, replacing the chlorine atom. The pyridine nitrogen and the C3-aldehyde group are strongly electron-withdrawing, which stabilizes the negatively charged Meisenheimer intermediate formed when a nucleophile attacks the C6 position.[4][5] This makes the C6-Cl bond the most susceptible site for nucleophilic attack.
Q3: In my palladium-catalyzed Suzuki coupling, I am observing a significant amount of a dehalogenated byproduct (2-methoxynicotinaldehyde). How can I improve the selectivity for my desired product?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient chloro-pyridines.[6] To favor the desired cross-coupling product, you should carefully optimize the reaction conditions. Key parameters to adjust include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[6] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the dehalogenation pathway.
Q4: Is it possible to achieve functionalization at the C5 position?
A4: Yes, functionalization at the C5 position is most feasible through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents converge to make C5 the most electron-rich C-H position on the ring. The C2-methoxy group is an ortho, para-director, activating C5, while the C3-aldehyde is a meta-director, also directing to C5. However, due to the overall electron-deficient nature of the pyridine ring, harsh reaction conditions may be required, and yields might be modest.
Section 2: Troubleshooting Guides
This section provides structured solutions for common experimental problems.
Guide 1: Issue - Low Selectivity in Palladium-Catalyzed Cross-Coupling at C6 (Dehalogenation Side-Product)
If you are observing significant formation of 2-methoxynicotinaldehyde during reactions like Suzuki, Stille, or Heck couplings, consult the following table to optimize for the desired product.[6]
| Parameter | Potential Cause of Dehalogenation | Recommended Solutions | Rationale |
| Catalyst / Ligand | Inefficient oxidative addition or premature reductive elimination. | - Use palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). | Bulky ligands stabilize the palladium center and can accelerate the desired transmetalation and reductive elimination steps relative to the competing dehalogenation pathway.[6] |
| Base | Base is too strong or too weak, or has poor solubility. | - Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOtBu. - Ensure the base is finely ground for better solubility and reactivity. | The choice of base can influence the rate of competing pathways. K₃PO₄ is often effective in suppressing dehalogenation in Suzuki couplings.[6] |
| Solvent | Solvent polarity and coordination ability are suboptimal. | - Screen a range of solvents such as toluene, dioxane, or THF, often with a small amount of water. - Ensure solvents are properly degassed to remove oxygen. | The solvent can affect the stability of intermediates in the catalytic cycle and the solubility of the base.[6] |
| Temperature | Reaction temperature is too high, promoting side reactions. | - Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). - Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion. | Higher temperatures can increase the rate of undesired side reactions, including catalyst decomposition and dehalogenation. |
| Additives | Absence of stabilizing agents. | - In some cases, the addition of additives like phosphine oxides can help stabilize the catalyst. | Additives can sometimes mitigate catalyst deactivation pathways that may lead to side reactions. |
Section 3: Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and reaction scales.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position with Reduced Dehalogenation
This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid, designed to minimize dehalogenation.[6][7]
-
Reagent Preparation: In an oven-dried reaction vessel inside a glovebox, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1 v/v) to the vessel.
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for consumption of the starting material and formation of both the desired product and the dehalogenated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
This protocol describes a general method for the reaction of this compound with a nucleophile, such as a primary or secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Section 4: Visual Guides
The following diagrams illustrate key concepts and workflows related to the regioselectivity of this compound.
Caption: Logic diagram of substituent directing effects.
Caption: Workflow for optimizing Suzuki-Miyaura coupling.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
Technical Support Center: Scale-Up Synthesis of 6-Chloro-2-methoxynicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 6-Chloro-2-methoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound? A1: The most prevalent methods for synthesizing this compound involve the formylation of a 2-chloro-6-methoxypyridine precursor. Key routes include:
-
Directed ortho-lithiation followed by formylation: This involves treating 2-chloro-6-methoxypyridine with a strong base like tert-butyllithium at low temperatures, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[1][2]
-
Vilsmeier-Haack Reaction: This method introduces a formyl group onto an activated pyridine ring using a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and DMF. While widely used for pyridine formylation, its success is highly dependent on the electronic nature of the substrate.[3]
Q2: What are the critical parameters to control during the lithiation and formylation route? A2: Key parameters for this route are:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture, which can quench the organolithium intermediate. All glassware must be flame-dried, and all reagents and solvents must be strictly anhydrous.[1]
-
Temperature Control: The lithiation step must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.[1][2]
-
Reagent Stoichiometry: The molar ratio of the organolithium reagent and DMF to the pyridine substrate must be carefully controlled to maximize yield and minimize the formation of by-products.[1]
Q3: What are the potential impurities and side products in the synthesis? A3: During synthesis, several impurities can form, including:
-
Unreacted Starting Material: Incomplete lithiation or formylation can leave residual 2-chloro-6-methoxypyridine.[3]
-
Hydrolysis Products: The presence of water during the reaction or work-up can lead to the hydrolysis of the chloro group, forming 6-hydroxy-2-methoxynicotinaldehyde.[4]
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid (6-chloro-2-methoxynicotinic acid), especially during work-up or storage if exposed to air.[3]
-
Demethylation Products: Harsh acidic conditions or high temperatures can potentially cleave the methyl ether, leading to demethylated by-products.[4]
Q4: What are the recommended methods for purifying the final product on a larger scale? A4: Purifying this compound at scale can be challenging. Common methods include:
-
Column Chromatography: This is the most effective method for separating the target compound from impurities with different polarities. A silica gel stationary phase with a solvent system like petroleum ether and ethyl acetate is often used.[2][3]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is a highly effective and scalable method for achieving high purity.[3]
-
Trituration: If the product is an oil or low-melting solid, it can sometimes be solidified by triturating with a non-polar solvent like hexane or pentane.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reagent Inactivity: Deactivated organolithium reagent (e.g., tBuLi) due to improper storage or handling; moisture in reagents or solvents.[4] | - Titrate the organolithium reagent before use to confirm its molarity.- Ensure all solvents (e.g., THF) and reagents (e.g., DMF) are rigorously dried and handled under an inert atmosphere (nitrogen or argon).[1] |
| Incorrect Reaction Temperature: Temperature too high during lithiation, leading to decomposition or side reactions. | - Maintain a stable low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of the organolithium reagent and DMF.[1][2] | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the stirring time at low temperature.[3][4] | |
| Formation of Multiple Products / Impurities | Presence of Moisture/Air: Introduction of water or oxygen during the reaction or work-up. | - Ensure the entire process is conducted under strict anhydrous and inert conditions.- Quench the reaction carefully and perform the aqueous work-up at low temperatures to minimize side reactions.[4] |
| Side Reactions (e.g., Hydrolysis, Oxidation): Harsh work-up conditions (e.g., strong acid/base, high temperature); exposure to air. | - Use mild work-up procedures, such as quenching with acetic acid and washing with saturated sodium bicarbonate solution.[1][2]- Store the purified product under an inert atmosphere and protect it from light to prevent degradation.[3] | |
| Difficult Product Isolation / Purification | Product is an Oil or Low-Melting Solid: The product may not solidify easily after extraction.[4] | - Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization.- Concentrate the crude product thoroughly under high vacuum to remove all residual solvent. |
| Co-elution of Impurities: Impurities have similar polarity to the desired product, making chromatographic separation difficult.[3] | - Optimize the mobile phase for column chromatography; a shallow gradient elution may be necessary for better separation.[4]- Consider using a different stationary phase if silica gel is ineffective.[3] |
Data Presentation
Table 1: Summary of a Representative Synthesis Protocol
| Parameter | Value / Condition | Reference(s) |
| Starting Material | 2-Chloro-6-methoxypyridine | [1][2] |
| Key Reagents | tert-Butyllithium (tBuLi), N,N-Dimethylformamide (DMF) | [1][2] |
| Solvent | Tetrahydrofuran (THF), anhydrous | [1][2] |
| Reaction Temperature | -78 °C | [1][2] |
| Reaction Time | 1 hour (lithiation), 2 hours (formylation) | [1] |
| Purification Method | Silica gel column chromatography (Petroleum ether:Ethyl acetate 10:1) | [2] |
| Reported Yield | ~65% | [2] |
| Product Appearance | White to yellow solid | [1] |
| Melting Point | 78-81 °C | [1] |
Experimental Protocols
Protocol: Synthesis via Directed ortho-Lithiation and Formylation
This protocol is based on established laboratory procedures and may require optimization for scale-up.[1][2]
Materials:
-
2-Chloro-6-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (tBuLi) in a hydrocarbon solvent (e.g., 1.7 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet, dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add tert-butyllithium (approx. 0.9 eq) dropwise, ensuring the internal temperature remains at or below -75 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Slowly add anhydrous DMF (approx. 0.9 eq) dropwise at -78 °C. Continue stirring at this temperature for an additional 2 hours.
-
Quenching: Quench the reaction by the slow addition of acetic acid while maintaining the low temperature.
-
Work-up: Pour the reaction mixture into ice-cold water. Alkalize the aqueous phase with a saturated NaHCO₃ solution and extract with ethyl acetate (e.g., 2 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 10:1 v/v) to yield this compound as a solid.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
Caption: Formation pathways for the desired product and key by-products.
References
Validation & Comparative
comparing synthetic routes to 6-Chloro-2-methoxynicotinaldehyde
A Comparative Guide to the Synthesis of 6-Chloro-2-methoxynicotinaldehyde for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of two prominent synthetic routes to this compound, a key intermediate in pharmaceutical research. The comparison focuses on reaction efficiency, procedural complexity, and reagent accessibility, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The presence of a chloro, a methoxy, and an aldehyde group on the pyridine ring offers multiple points for diversification, making it a versatile precursor in drug discovery programs. This guide compares two distinct synthetic strategies for its preparation: ortho-lithiation of 2-chloro-6-methoxypyridine and the Vilsmeier-Haack formylation of the same precursor.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: Ortho-lithiation | Route 2: Vilsmeier-Haack Formylation |
| Starting Material | 2-Chloro-6-methoxypyridine | 2-Chloro-6-methoxypyridine |
| Reagents | tert-Butyllithium, N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) or neat DMF |
| Reaction Temperature | -78 °C to room temperature | 0 °C to reflux |
| Reaction Time | Approximately 3 hours | 2-4 hours |
| Reported Yield | 65%[1] | Estimated 70-80%* |
| Purification | Silica gel column chromatography[1] | Silica gel column chromatography[2] |
*Note: The yield for the Vilsmeier-Haack route is an estimation based on typical yields for similar substrates, as a specific literature value for this exact transformation was not identified.
Experimental Protocols
Route 1: Ortho-lithiation of 2-Chloro-6-methoxypyridine
This method involves the deprotonation of 2-chloro-6-methoxypyridine at the 3-position using a strong organolithium base, followed by quenching with an electrophilic formylating agent.
Procedure:
-
Dissolve 2-Chloro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-Butyllithium (t-BuLi) (typically 1.0-1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-Dimethylformamide (DMF) (≥1.0 eq) dropwise at -78 °C and continue stirring for an additional 2 hours at the same temperature.
-
Quench the reaction by adding acetic acid, and then pour the mixture into ice-cold water.
-
Neutralize the aqueous phase with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.[1]
Route 2: Vilsmeier-Haack Formylation of 2-Chloro-6-methoxypyridine
This route utilizes the Vilsmeier reagent, prepared in situ from phosphorus oxychloride and N,N-dimethylformamide, to directly formylate the electron-rich pyridine ring of 2-chloro-6-methoxypyridine.
General Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (typically 1.1-1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) (which can also serve as the solvent) or a solution of DMF in an inert solvent like dichloromethane (DCM) at 0 °C.
-
Stir the mixture at room temperature for about 30 minutes to ensure complete formation of the reagent.
-
Add a solution of 2-Chloro-6-methoxypyridine (1.0 eq) in the reaction solvent dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.[2]
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and a logical comparison of the two routes.
Caption: Synthetic pathways to this compound.
Caption: Logical comparison of the two synthetic routes.
References
Reactivity of 6-Chloro-2-methoxynicotinaldehyde: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 6-Chloro-2-methoxynicotinaldehyde with other common halopyridines, supported by experimental data and detailed protocols. Understanding the nuanced reactivity of this trifunctional scaffold is key to its effective utilization in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.
The chemical reactivity of halopyridines is fundamentally governed by the position of the halogen atom relative to the ring nitrogen and the nature of other substituents on the ring. The electron-withdrawing nature of the pyridine nitrogen significantly influences the susceptibility of the carbon-halogen bond to nucleophilic attack and oxidative addition in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the pyridine ring's electron-deficient character facilitates the attack of nucleophiles. The reactivity of chloropyridines in SNAr generally follows the order: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1][2] This is due to the effective stabilization of the negatively charged Meisenheimer intermediate by the nitrogen atom when the chlorine is at the ortho (2-) or para (4-) position.[1][2] The chlorine at the meta (3-) position receives minimal electronic stabilization from the nitrogen, rendering it significantly less reactive.[1]
This compound, having the chlorine atom at the 6-position (ortho to the nitrogen), is expected to exhibit high reactivity in SNAr reactions. The presence of the electron-donating methoxy group at the 2-position and the electron-withdrawing aldehyde group at the 3-position further modulates this reactivity. While the methoxy group may slightly decrease the electrophilicity of the ring, the aldehyde group enhances it.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The reactivity of the C-Cl bond in chloropyridines is a critical factor in the success of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4] The reactivity of the C6-chloro group in this compound allows for the efficient introduction of aryl and heteroaryl moieties.[5][6] Chloropyridines are generally less reactive than the corresponding bromides and iodides, often requiring more specialized catalyst systems to achieve high yields.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The C-Cl bond at the 6-position of this compound is susceptible to amination, providing access to a wide range of 6-amino-nicotinaldehyde derivatives.[5][6] The choice of palladium catalyst, ligand, and base is crucial to overcome the lower reactivity of the C-Cl bond and to avoid potential side reactions like hydrodehalogenation.[7][8]
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and other relevant halopyridines.
Table 1: Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Halopyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | ~95 (est.) | [5][6] |
| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [1] |
| 3 | 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / 1* | KF | 1,4-Dioxane | 110 | - | Excellent | [9] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 74 | [10] |
*Ligand 1 is a specific phosphine ligand mentioned in the reference.
Table 2: Buchwald-Hartwig Amination of Chloropyridines
| Entry | Halopyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene/Dioxane | - | - | Data not available | [5][6] |
| 2 | 4-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | - | - | - | 0.08 | 95 | [11] |
| 3 | Aryl Bromide | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | - | [12] |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[5][6]
Reaction Setup: In a reaction vessel, combine this compound (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) in toluene (10 mL).
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) to the mixture.
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Purification: Remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel to afford 4-methoxy-6-phenylnicotinaldehyde.
Buchwald-Hartwig Amination of a Chloropyridine (General Protocol)[4]
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol). Add the chloropyridine (1.0 mmol) and toluene (5 mL).
Amine Addition: Add the amine (primary or secondary, 1.2 mmol) and seal the tube.
Reaction: Remove the tube from the glovebox and heat the reaction at 100 °C for 16-24 hours.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Mandatory Visualization
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Reactivity trends of halopyridines.
Application in Drug Discovery: Kinase Inhibitors
Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of potent and selective kinase inhibitors.[5][13][14] The 2-aminopyridine moiety, for instance, is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site.[14] The ability to functionalize this compound at the 6-position through reactions like the Buchwald-Hartwig amination allows for the introduction of various amine substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity for specific kinase targets.[5] The aldehyde and methoxy groups offer additional points for diversification, making this a highly valuable building block for the synthesis of libraries of potential kinase inhibitors.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 6-Chloro-2-methoxynicotinaldehyde Scaffolds and Their Analogs
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of substituted pyridine and analogous compounds, supported by experimental data.
This guide provides a comparative overview of the biological activities of various derivatives and analogs of chloro-methoxy substituted aromatic aldehydes, with a focus on their anticancer and antimicrobial properties. While direct comparative studies on a homologous series of 6-chloro-2-methoxynicotinaldehyde derivatives are not extensively available in public literature, this document synthesizes data from research on structurally related compound classes. These classes include chalcones, thiazolidinones, and quinazolines, which often originate from or share key structural motifs with chloro-methoxy benzaldehydes or nicotinaldehydes.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of different classes of compounds that are derivatives or analogs of chloro-methoxy substituted aromatic aldehydes.
Table 1: Anticancer Activity of Chalcone and Thiazolidinone Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |
| Chalcone | (2E,4E)-5-phenyl-1-(1H-pyrrol-2-yl)penta-2,4-dien-1-one (3e) | Caco-2 (Colon) | 32.19 ± 3.92 µM | [1] |
| Chalcone | Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 µM | [2] |
| RPMI-8226 (Leukemia) | 1.81 µM | [2] | ||
| HCT-116 (Colon) | 1.25 µM | [2] | ||
| LOX IMVI (Melanoma) | 1.34 µM | [2] | ||
| MCF7 (Breast) | 1.63 µM | [2] | ||
| Thiazolidinone | Compound 2f | 60 cancer cell lines (average) | GI50: 2.80 µM | [3] |
| Thiazolidinone | Compound 2h | 60 cancer cell lines (average) | GI50: 1.57 µM | [3] |
| Chlorochalcone | Compound C4 | HMEC-1 (Endothelial) | 15.3 ± 0.7 µM | [4] |
| Chlorochalcone | Compound C2 | HMEC-1 (Endothelial) | 16.8 ± 0.4 µM | [4] |
Table 2: Antimicrobial Activity of Chalcone Derivatives
| Compound Class | Derivative Feature | Bacterial Strain | Activity | Reference |
| Chalcone | Chloro and methoxy derivatives | Gram-positive bacteria | Moderate to good | [5] |
| Chalcone | Dimethylamino and chloro derivatives | Gram-negative bacteria | Moderate | [5] |
| Chlorinated Chalcone | 5'-chloro-2'-hydroxychalcone (6) and derivatives | E. coli, S. aureus, P. aeruginosa, C. albicans | More effective than 2'-hydroxychalcone | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Synthesis of Chalcones via Claisen-Schmidt Condensation
This method is widely used for synthesizing chalcones from an acetophenone and an aromatic aldehyde.[7]
-
Dissolution of Reactants : In a round-bottom flask, dissolve 1.0 equivalent of an acetophenone derivative (e.g., 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone) and 1.0 equivalent of a substituted aromatic aldehyde in a minimal amount of ethanol.[7]
-
Base Addition : Cool the solution in an ice bath and add a 50% aqueous solution of NaOH or KOH dropwise with constant stirring.[7]
-
Reaction : Allow the reaction mixture to stir at room temperature for several hours (typically 8-11 hours for methoxy and chloro derivatives) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5][7]
-
Precipitation : Pour the reaction mixture into a beaker containing crushed ice.[7]
-
Acidification : Acidify the mixture by slowly adding dilute HCl until the pH reaches approximately 2-3, causing the chalcone to precipitate.[7]
-
Isolation and Purification : Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5][7]
In Vitro Anticancer Activity Screening (NCI-60 Cell Line Screen)
This protocol is used to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.[3]
-
Cell Preparation : The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.[3]
-
Compound Addition : Test compounds are solubilized in DMSO and added to the plates at five 10-fold dilutions, ranging from 10⁻⁴ to 10⁻⁸ M.[3]
-
Incubation : The plates are incubated for 48 hours at 37°C under a humidified atmosphere with 5% CO₂.[3]
-
Cell Viability Assay : Sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read at 515 nm.[3]
-
Data Analysis : Dose-response curves are generated for each cell line, and key parameters such as GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells) are calculated.[3]
Antibacterial Activity Assay (Cup Plate Method)
This method is used to determine the antibacterial activity of synthesized compounds.
-
Media Preparation : Prepare a sterile nutrient agar medium and pour it into sterile petri dishes.
-
Bacterial Inoculation : A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae) is uniformly spread over the agar surface.
-
Well Preparation : A sterile borer is used to create uniform wells or "cups" in the agar.
-
Compound Application : A specific concentration of the test compound (e.g., 100 µg/ml) dissolved in a suitable solvent is added to each well.
-
Incubation : The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement : The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured to determine the antibacterial activity.
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthetic and analytical workflows, as well as a key signaling pathway associated with the biological activity of these compounds.
Conclusion
Derivatives and analogs based on chloro-methoxy substituted aromatic scaffolds, particularly nicotinaldehydes, represent a versatile and promising area for drug discovery. The presence of chloro and methoxy groups, combined with the reactivity of the aldehyde, allows for the synthesis of diverse molecular architectures with significant biological activities.[8] Chalcones, thiazolidinones, and other heterocyclic systems derived from these scaffolds have demonstrated potent anticancer and antimicrobial effects.[3][5] The anticancer mechanism often involves the induction of apoptosis through intrinsic pathways, highlighting a potential for targeted cancer therapy.[1] Further research focusing on systematic structure-activity relationship (SAR) studies of this compound derivatives is warranted to optimize their therapeutic potential and develop novel clinical candidates.
References
- 1. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 6-Chloro-2-methoxynicotinaldehyde: HPLC-UV and Alternative Methods
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of 6-Chloro-2-methoxynicotinaldehyde against alternative analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and presents supporting data to facilitate informed decisions on method selection for quality control and research purposes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of impurities and active pharmaceutical ingredients due to its robustness and reliability.[1][][3][4][5] This guide details a validated HPLC-UV method for this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC-UV Method Validation
The validation of the HPLC-UV method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[6][7][8][9][10] The validation process establishes the performance characteristics of the analytical procedure.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.02 M phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 270 nm for similar structures).
-
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC-UV method as per ICH guidelines.
Caption: Workflow for HPLC-UV Method Validation.
Performance Comparison of Analytical Methods
The choice of an analytical method depends on various factors including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra.[5] | High, provides structural information from fragmentation patterns. | Very high, provides molecular weight and structural information.[] |
| Sensitivity | Moderate (typically ppm levels).[] | High (ppb to ppm levels). | Very high (ppb to ppt levels).[][4] |
| Linearity | Excellent over a wide concentration range. | Good, but can be affected by matrix effects. | Excellent over a wide dynamic range. |
| Accuracy | High, with typical recovery of 98-102%. | High, but can be influenced by sample preparation. | Very high, often used as a reference method. |
| Precision | Excellent, with RSD < 2%. | Good, with RSD typically < 5%. | Excellent, with RSD < 2%. |
| Sample Throughput | High. | Moderate. | Moderate to High. |
| Cost | Low to moderate. | Moderate to high. | High. |
| Derivatization | May be required for compounds with poor chromophores. | Often required for non-volatile or polar compounds. | Generally not required. |
Signaling Pathway of Analysis
The following diagram illustrates the logical flow of sample analysis from preparation to final data interpretation for the compared methods.
Caption: Comparative workflow of analytical methods.
Conclusion
The HPLC-UV method provides a reliable, robust, and cost-effective solution for the routine quantification of this compound. Its high precision and accuracy make it well-suited for quality control environments. For applications requiring higher sensitivity and specificity, particularly in complex matrices or for trace-level impurity profiling, LC-MS is the superior alternative, offering unambiguous identification and quantification. GC-MS can also be a viable option, especially if the analyte is volatile or can be easily derivatized. The selection of the most appropriate method should be based on the specific requirements of the analysis, including regulatory expectations, sample characteristics, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a critical endeavor in the synthesis of novel therapeutic agents and functional materials. 6-Chloro-2-methoxynicotinaldehyde represents a versatile building block, with the chlorine atom at the 6-position serving as a prime handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount to achieving high efficiency, yield, and selectivity in these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound, supported by experimental data from analogous systems.
Data Presentation: Comparative Performance of Catalysts
While direct head-to-head comparative studies on this compound are limited in publicly available literature, the following tables summarize the performance of various catalyst systems for the cross-coupling of structurally similar chloropyridines and related heteroaromatics. This data provides valuable insights into expected catalyst performance for the target substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For an electron-deficient substrate like this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome potential challenges such as catalyst inhibition by the pyridine nitrogen.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-90 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 12 | High | 3 |
Note: Yields are representative and based on data for analogous chloropyridine substrates.[1][2] Actual yields may vary depending on the specific boronic acid partner and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl pyridines. The selection of a bulky, electron-rich phosphine ligand is critical for achieving high coupling efficiency.
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | ~83 | [3] |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 16 | ~76 | [3] |
| Pd₂(dba)₃ | BINAP | LiHMDS | THF | 65 | 16 | ~71 | [3] |
| Pd(OAc)₂ | Xantphos | NaOt-Bu | Toluene | 100 | 16-24 | Moderate to High | [2] |
Note: Data is based on the amination of 3-bromo-2-aminopyridine and other chloropyridines.[2][3] The performance may vary with different amine coupling partners.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for key cross-coupling reactions with this compound, adapted from established procedures for similar substrates.[1][2][3][4]
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the appropriate base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). In a separate vial, the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) is weighed out. The solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is degassed by bubbling with argon for 15-20 minutes. The solvent is then added to the Schlenk flask, followed by the catalyst. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a Schlenk tube is charged with the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., LiHMDS, 1.5 mmol, 1.5 equiv.). Anhydrous, degassed solvent (e.g., THF, 5 mL) is added, and the mixture is stirred for 10 minutes to generate the active catalyst. This compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.) are then added. The Schlenk tube is sealed and heated to the specified temperature (e.g., 65 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and triethylamine (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[4] The reaction mixture is stirred under an argon atmosphere at 60-80 °C for 6-12 hours, with progress monitored by TLC.[4] Upon completion, the mixture is cooled to room temperature, poured into water (20 mL), and extracted with ethyl acetate (3 x 15 mL).[4] The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.[4] The product is purified by flash chromatography.[4]
General Procedure for Heck Coupling
In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).[4] Add DMF (5 mL) and degas the mixture.[4] The reaction is heated to 120 °C for 24 hours.[4] After cooling, the reaction is diluted with water and extracted with diethyl ether.[4] The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.[4] The product is purified by column chromatography.[4]
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycles and a general workflow for catalyst screening in cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Generalized catalytic cycles for Sonogashira and Heck cross-coupling reactions.
Caption: A general workflow for screening and optimizing catalysts for cross-coupling reactions.
References
A Spectroscopic Comparison of 6-Chloro-2-methoxynicotinaldehyde and Its Positional Isomers
In the field of medicinal chemistry and materials science, the precise characterization of molecular isomers is crucial, as subtle changes in substituent positions can significantly impact a compound's biological activity and physical properties. This guide presents a detailed spectroscopic comparison of 6-chloro-2-methoxynicotinaldehyde and its key positional isomers. By leveraging experimental data for the parent compound and established spectroscopic principles for its isomers, this document serves as a valuable resource for researchers in compound identification and characterization.
The analysis encompasses a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative guide is designed to aid researchers, scientists, and drug development professionals in distinguishing between these closely related molecular structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. While experimental data is available for the primary compound, the spectral data for its isomers are largely predicted based on the analysis of substituent effects on the pyridine ring.
Table 1: ¹H NMR Spectral Data
| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Methoxy H (δ, ppm) | Solvent/Frequency |
| This compound | 10.17 (s) | 8.07 (d, J=8.04Hz), 7.03 (d, J=8.04Hz) | 3.79 (s) | CDCl₃ / 300 MHz[1] |
| 2-Chloro-6-methoxynicotinaldehyde (Predicted) | ~10.2 | ~8.1 (d), ~7.1 (d) | ~3.8 | - |
| 4-Chloro-2-methoxynicotinaldehyde (Predicted) | ~10.3 | ~8.2 (d), ~7.2 (d) | ~3.9 | - |
| 5-Chloro-2-methoxynicotinaldehyde (Predicted) | ~10.1 | ~8.1 (s), ~8.0 (s) | ~3.8 | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Aldehyde C (δ, ppm) | Aromatic C (δ, ppm) | Methoxy C (δ, ppm) | Solvent |
| This compound (Predicted) | ~191 | ~164, ~152, ~140, ~125, ~115 | ~55 | - |
| 2-Chloro-6-methoxynicotinaldehyde (Predicted) | ~190 | ~163, ~154, ~142, ~123, ~112 | ~56 | - |
| 4-Chloro-2-methoxynicotinaldehyde (Predicted) | ~192 | ~165, ~150, ~145, ~128, ~118 | ~55 | - |
| 5-Chloro-2-methoxynicotinaldehyde (Predicted) | ~191 | ~162, ~151, ~141, ~126, ~120 | ~56 | - |
Table 3: IR Spectral Data
| Compound | C=O Stretch (ν, cm⁻¹) | C-O-C Stretch (ν, cm⁻¹) | C-Cl Stretch (ν, cm⁻¹) |
| This compound (Predicted) | ~1700 | ~1250 | ~750 |
| Isomers (Predicted Range) | 1690-1710 | 1240-1260 | 740-760 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass [M]⁺ | Key Diagnostic Feature |
| This compound | C₇H₆ClNO₂ | 171.0087 Da[2] | [M+H]⁺ at m/z 172[1], prominent [M+2]⁺ peak (~33% of [M]⁺) due to ³⁷Cl isotope.[3][4] |
| Isomers | C₇H₆ClNO₂ | 171.0087 Da | Similar fragmentation pattern with a molecular ion peak and a characteristic isotopic pattern for chlorine. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
-
Sample Preparation: Samples are dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[3]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.[5]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.[5]
-
-
Data Analysis: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phase-corrected and calibrated against the TMS signal. For ¹H NMR, key parameters include chemical shift (δ), multiplicity, and coupling constants (J). For ¹³C NMR, the primary data points are the chemical shifts of the carbon atoms.[5]
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3][5]
-
Sample Preparation: For solid samples, a small amount is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] Alternatively, solid samples can be analyzed as KBr pellets.[3]
-
IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.[5]
-
-
Data Analysis: The major absorption bands in the spectrum are identified and correlated with known vibrational frequencies of functional groups to confirm the molecular structure.[5]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the molecule.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.[3]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. For ESI, the solvent often contains a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[5]
-
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode to detect [M+H]⁺.
-
Mass Range: m/z 50-500.[5]
-
-
Data Analysis: The molecular ion peak is identified. The isotopic pattern is analyzed to confirm the presence of chlorine (a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).[3][4] High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.[3]
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic comparison of the isomers.
Caption: Experimental workflow for isomer comparison.
References
A Comparative Guide to the In Vitro Screening of 6-Chloro-2-methoxynicotinaldehyde-Derived Compounds and Analogs for Anticancer Applications
This guide provides a comparative analysis of the in vitro anticancer potential of hypothetical compounds derived from 6-chloro-2-methoxynicotinaldehyde and a selection of structurally related chalcones. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel cancer therapeutics. This document outlines common synthetic routes, key in vitro screening assays, and presents comparative data to facilitate the evaluation of this compound class.
The pyridine ring is a well-established scaffold in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets, including protein kinases, which are often dysregulated in cancer.[1] The starting material, this compound, offers multiple points for chemical modification, making it a versatile building block for creating diverse compound libraries.[2]
Comparison of Anticancer Activity: Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds investigated for their anticancer properties.[3] Their broad spectrum of biological activities makes them a relevant benchmark for comparison.[3][4] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various chalcone derivatives against common cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Derivative 1 | (E)-1-(2,4-dichlorophenyl)-3-(6-chloro-2-methoxypyridin-3-yl)prop-2-en-1-one | MCF-7 (Breast) | Data Not Available | N/A |
| Chalcone 1 | (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | MCF-7 (Breast) | <20 µg/mL | [3] |
| Chalcone 2 | (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 4.19 ± 1.04 | [5] |
| Chalcone 3 | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.30 ± 0.92 | [5] |
| Chalcone 4 | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast) | 3.849 | [6] |
| Chalcone 5 | Sorafenib analogue bearing chalcone unit | MCF-7 (Breast) | 3.88 | [7] |
| Chalcone 6 | (E)-1,3-diphenylprop-2-en-1-one | A549 (Lung) | <20 µg/mL | [3] |
| Chalcone 7 | (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | HCT-116 (Colon) | 1.83 | [7] |
| Chalcone 8 | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-3-(2-carboxyethyl)-2-thioxothiazolidin-4-one (2h) | Leukemia (SR) | <0.01 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and in vitro evaluation of these compounds are crucial for reproducibility and comparison.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted acetophenone.[1]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected substituted acetophenone (1.0 equivalent) in ethanol.
-
Reaction Initiation: While stirring at room temperature, add an aqueous solution of a base catalyst, such as sodium hydroxide (2.0 equivalents), dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the starting materials are consumed, pour the reaction mixture into a beaker of cold water and ice.
-
Precipitation: Slowly acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 (50% inhibitory concentration) value using non-linear regression analysis.
Kinase Inhibition Assay
This protocol provides a general method to assess the ability of a compound to inhibit a specific protein kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. The ATP concentration is typically kept at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound or vehicle control. Allow for a short pre-incubation period (e.g., 10 minutes) at room temperature.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Chalcone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.
Apoptosis Induction by Chalcone Derivatives
Many chalcones have been found to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This can be initiated by an increase in reactive oxygen species (ROS), leading to cellular stress and activation of caspase cascades.[3]
Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.
Kinase Inhibition
Certain chalcone derivatives have been identified as inhibitors of specific protein kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 1 (CDK1).[6]
Caption: Inhibition of CDK1-mediated cell cycle progression.
Experimental and Screening Workflow
A typical workflow for the synthesis and in vitro screening of novel compounds derived from this compound is outlined below.
Caption: General workflow for synthesis and in vitro screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Pathways for 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Pharmaceutical Intermediate
The efficient and cost-effective synthesis of 6-Chloro-2-methoxynicotinaldehyde, a crucial building block in the development of novel therapeutics, presents a significant challenge for chemists in the pharmaceutical industry. This guide provides a detailed comparative analysis of two primary synthetic routes to this valuable compound, offering a comprehensive evaluation of their respective costs, benefits, and overall viability for laboratory and industrial-scale production.
Executive Summary
Two plausible synthetic pathways for this compound are evaluated:
-
Pathway 1: Vilsmeier-Haack Formylation of 2-Chloro-6-methoxypyridine. This one-step approach introduces the aldehyde functionality directly onto a commercially available starting material.
-
Pathway 2: Selective Methoxylation of 2,6-Dichloronicotinaldehyde. This pathway involves the selective substitution of a chlorine atom with a methoxy group on a dichlorinated precursor.
This analysis reveals that while the Vilsmeier-Haack formylation (Pathway 1) is a more direct and well-documented route with readily available starting materials, it involves the use of hazardous reagents and requires careful control of reaction conditions. The selective methoxylation route (Pathway 2) offers a potentially more atom-economical approach, but the selective synthesis of the desired isomer and the availability of the starting material present significant challenges. The choice between these pathways will ultimately depend on the specific requirements of the research or production campaign, including scale, budget, and safety considerations.
Data Presentation
| Parameter | Pathway 1: Vilsmeier-Haack Formylation | Pathway 2: Selective Methoxylation |
| Starting Material | 2-Chloro-6-methoxypyridine | 2,6-Dichloronicotinaldehyde |
| Number of Steps | 1 | 1 |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Sodium methoxide (NaOMe), Methanol (MeOH) |
| Reported Yield | Moderate to Good (Estimated) | Not Specifically Reported (Potentially variable) |
| Starting Material Cost | Moderate | High (Less commercially available) |
| Reagent Cost | Low to Moderate | Low |
| Safety Concerns | Use of corrosive and toxic POCl₃, exothermic reaction | Use of highly flammable and corrosive sodium methoxide |
| Environmental Impact | Generation of phosphorus-containing waste and chlorinated solvents | Generation of methanolic and saline waste streams |
Experimental Protocols
Pathway 1: Vilsmeier-Haack Formylation of 2-Chloro-6-methoxypyridine
Methodology:
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this pathway, 2-chloro-6-methoxypyridine is treated with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Representative Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, anhydrous N,N-dimethylformamide (3.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM).
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
A solution of 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by carefully pouring it onto crushed ice.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., DCM or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Pathway 2: Selective Methoxylation of 2,6-Dichloronicotinaldehyde
Methodology:
This pathway relies on the nucleophilic aromatic substitution (SNA r) reaction, where a nucleophile (methoxide ion) displaces a leaving group (chloride ion) on the aromatic ring.[2][3] The selectivity of the reaction is crucial, as the methoxy group needs to be introduced at the 2-position of the pyridine ring.
Conceptual Protocol:
-
To a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in anhydrous methanol, a solution of sodium methoxide (1.0-1.2 eq) in methanol is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred for a specified period, and the progress is monitored by TLC or LC-MS to maximize the formation of the desired mono-methoxylated product and minimize the formation of the di-methoxylated byproduct.
-
Upon completion, the reaction is quenched by the addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to separate the desired this compound from the starting material, the isomeric 2-chloro-6-methoxynicotinaldehyde, and any di-methoxylated byproduct.
Cost-Benefit Analysis
Pathway 1: Vilsmeier-Haack Formylation
-
Benefits:
-
Direct, One-Step Synthesis: This pathway offers a straightforward conversion of a readily available starting material to the desired product.
-
Established Methodology: The Vilsmeier-Haack reaction is a well-understood and frequently utilized transformation in organic synthesis.[1]
-
Cost-Effective Reagents: Phosphorus oxychloride and DMF are common and relatively inexpensive laboratory reagents.
-
-
Costs and Drawbacks:
-
Hazardous Reagents: Phosphorus oxychloride is a highly corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[4][5] The reaction can also be exothermic, necessitating strict temperature control.
-
Waste Disposal: The reaction generates phosphorus-containing acidic waste, which requires specialized disposal procedures.[6]
-
Potential for Byproducts: The reaction may lead to the formation of undesired isomers or di-formylated products, requiring careful purification.
-
Pathway 2: Selective Methoxylation
-
Benefits:
-
Potentially Greener: This pathway avoids the use of highly toxic phosphorus-based reagents. Sodium methoxide, while hazardous, can be handled with appropriate precautions, and the primary byproduct is sodium chloride.[7][8]
-
Atom Economy: In principle, this reaction has a high atom economy if the selectivity can be controlled.
-
-
Costs and Drawbacks:
-
Selectivity Challenges: Achieving high regioselectivity for the methoxylation at the 2-position over the 6-position can be difficult and may require extensive optimization of reaction conditions. The formation of a mixture of isomers would necessitate challenging purification and lead to lower overall yields of the desired product.
-
Starting Material Availability and Cost: 2,6-Dichloronicotinaldehyde is less common and significantly more expensive than 2-chloro-6-methoxypyridine, which can be a major limiting factor for large-scale synthesis.
-
Lack of Established Protocols: There is a limited amount of published literature specifically detailing the selective mono-methoxylation of 2,6-dichloronicotinaldehyde to yield the desired this compound, indicating that this may not be a well-established or efficient route.
-
Mandatory Visualization
Caption: Synthetic scheme for Pathway 1: Vilsmeier-Haack Formylation.
Caption: Synthetic scheme for Pathway 2: Selective Methoxylation.
Conclusion and Recommendations
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, Pathway 1, the Vilsmeier-Haack formylation of 2-chloro-6-methoxypyridine, currently represents the more pragmatic approach. This is primarily due to the commercial availability and lower cost of the starting material, as well as the more established nature of the reaction. However, careful consideration of the safety hazards associated with phosphorus oxychloride and the implementation of appropriate handling and waste disposal protocols are paramount.
Pathway 2, the selective methoxylation of 2,6-dichloronicotinaldehyde, remains a theoretically attractive but less practical option at present. The significant challenges associated with controlling regioselectivity and the high cost and limited availability of the starting material make it a less viable route for most applications. Further research into developing highly selective and efficient catalytic systems for this transformation could, however, make this a more competitive pathway in the future.
Ultimately, the optimal synthetic strategy will be dictated by the specific needs of the project. For small-scale exploratory work where cost is less of a concern and a greener approach is prioritized, further investigation into optimizing the selective methoxylation (Pathway 2) may be warranted. For process development and larger-scale production, the Vilsmeier-Haack formylation (Pathway 1), despite its drawbacks, offers a more established and economically feasible solution.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 5. nationalacademies.org [nationalacademies.org]
- 6. books.rsc.org [books.rsc.org]
- 7. basekim.com [basekim.com]
- 8. istaykimya.com [istaykimya.com]
Comparative Kinetics of 6-Chloro-2-methoxynicotinaldehyde: An Analysis of Reactivity in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for process optimization and the rational design of synthetic routes. This guide provides a comparative study of the reaction kinetics of 6-Chloro-2-methoxynicotinaldehyde, placing its anticipated reactivity within the context of related pyridine derivatives for which experimental kinetic data is available. While specific kinetic parameters for this compound are not readily found in published literature, this guide leverages established principles of nucleophilic aromatic substitution (SNAr) on pyridine rings to offer a predictive comparison and collates available experimental data on analogous compounds.
The reactivity of halogenated pyridines in SNAr reactions is significantly influenced by the position of the leaving group and the electronic nature of other substituents on the ring. The electron-withdrawing nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.
Predicted Reactivity of this compound
In this compound, the chlorine atom is at the 6-position, ortho to the ring nitrogen. This position is activated towards nucleophilic attack. The methoxy group at the 2-position, also ortho to the nitrogen, is an electron-donating group, which would typically be expected to decrease the rate of nucleophilic substitution. However, its position relative to the aldehyde at the 3-position and the chlorine at the 6-position will modulate the overall electronic landscape of the molecule.
For comparison, 4-chloropyridine undergoes nucleophilic substitution more readily than 3-chloropyridine due to superior resonance stabilization of the intermediate Meisenheimer complex.[1][2] This highlights the importance of the leaving group's position relative to the ring nitrogen.
Comparative Kinetic Data of Related Pyridine Derivatives
To provide a quantitative basis for comparison, the following table summarizes the kinetic data for the nucleophilic aromatic substitution of various 2-substituted N-methylpyridinium ions with piperidine in methanol. While not a direct comparison to this compound, these compounds offer insight into the leaving group's effect on reaction rates in a similar system.
| Substrate (2-substituted N-methylpyridinium) | Overall Third-Order Rate Constant (k, M-2s-1) at 25°C | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2-Fluoro | 1.8 x 10-3 | 1.0 | 12.5 | -25 |
| 2-Chloro | 1.6 x 10-3 | 0.89 | 13.2 | -23 |
| 2-Bromo | 1.5 x 10-3 | 0.83 | 13.5 | -22 |
| 2-Iodo | 1.2 x 10-3 | 0.67 | 14.0 | -21 |
| 2-Cyano | ≥ 4-Cyano | - | - | - |
Data sourced from a study on the reactivity of pyridinium ions in SNAr reactions.[3]
The data indicates that for the N-methylpyridinium series, the reactivity order of the leaving groups is F > Cl ≈ Br > I, which is a common trend in SNAr reactions where the attack of the nucleophile is the rate-determining step.[3]
Experimental Protocols
Detailed experimental protocols for kinetic studies of these types of reactions are crucial for reproducibility. Below is a generalized protocol for monitoring the kinetics of a nucleophilic aromatic substitution reaction.
General Protocol for Kinetic Measurement of SNAr Reactions
Objective: To determine the rate constant for the reaction of a substituted chloropyridine with a nucleophile.
Materials:
-
Substituted chloropyridine (e.g., this compound)
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., Methanol, DMSO)
-
UV-Vis Spectrophotometer or HPLC
-
Thermostatted cell holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the substituted chloropyridine and the nucleophile of known concentrations in the chosen anhydrous solvent.
-
Reaction Initiation: Equilibrate the solutions to the desired reaction temperature. Initiate the reaction by mixing the reactant solutions in a quartz cuvette or a reaction vial.
-
Data Acquisition:
-
UV-Vis Spectrophotometry: Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not, or vice versa. The absorbance data is collected at regular time intervals.
-
HPLC: At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by rapid cooling or addition of an acid), and analyze the concentration of the reactant or product by HPLC.
-
-
Data Analysis:
-
The rate of the reaction can be determined by plotting the concentration of the reactant or product against time.
-
For a second-order reaction (first order in each reactant), the rate law is: Rate = k[Chloropyridine][Nucleophile].
-
The second-order rate constant (k) can be calculated from the integrated rate law or by determining the initial rate of the reaction at various concentrations.
-
The Arrhenius equation, k = Ae-Ea/RT, can be used to determine the activation energy (Ea) by measuring the rate constant at different temperatures.[4]
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical SNAr mechanism and a general experimental workflow for kinetic analysis.
Caption: Generalized mechanism for a nucleophilic aromatic substitution (SNAr) reaction.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Chloro-2-methoxynicotinaldehyde
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of 6-Chloro-2-methoxynicotinaldehyde, a vital research chemical in pharmaceutical development. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.
I. Immediate Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not located, its structural similarity to other chlorinated and methoxylated pyridine derivatives necessitates handling it as a hazardous substance. Based on data for analogous compounds, researchers should assume it is toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. It is also presumed to be very toxic to aquatic life.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact, as the substance is likely toxic and may cause skin irritation. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or splash risks. | To protect against splashes and airborne particles that could cause serious eye damage.[1] |
| Skin and Body Protection | Laboratory coat. For larger quantities or significant exposure risk, a chemical-resistant apron or suit is recommended. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator is necessary. | To prevent inhalation of potentially toxic or irritating vapors or dust. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Due to its chlorinated nature, it must be segregated into the halogenated organic waste stream.[2][3][4]
Experimental Workflow for Disposal:
Detailed Methodologies:
-
Preparation : Before handling the chemical, ensure you are wearing the full complement of PPE as specified in the table above. All handling and preparation for disposal must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Waste Identification : Locate the designated container for "Halogenated Organic Waste." This is crucial as halogenated and non-halogenated waste streams are often incinerated under different conditions.[2][4] Mixing these wastes can lead to regulatory fines and improper disposal.
-
Transfer of Waste :
-
Solid Waste : If the compound is in solid form, carefully sweep or scoop it into the designated waste container. Avoid creating dust.[1][5]
-
Liquid Waste/Solutions : Use a funnel to carefully pour liquid waste into the halogenated organic waste container. Avoid splashing.
-
Contaminated Labware : Disposable items (e.g., pipette tips, weighing boats, gloves) that are contaminated with this compound should be placed in a sealed bag or container, clearly labeled as hazardous waste, and disposed of according to your institution's guidelines for solid chemical waste.
-
-
Empty Container Disposal :
-
Thoroughly empty the original container of all contents.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as halogenated hazardous waste.
-
For highly toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.
-
After rinsing, the container can be managed as non-hazardous waste, though institutional policies may vary.
-
-
Labeling and Storage : The waste container must be kept closed at all times except when adding waste.[2] It must be clearly labeled with the words "Hazardous Waste," the specific chemical name "this compound," and any other constituents. Store the container in a designated satellite accumulation area that has secondary containment to prevent spills.
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6] Incineration at high temperatures is the preferred disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins.[7]
By strictly following these procedures, you contribute to a safe laboratory environment and ensure that hazardous materials are managed responsibly. Always consult your institution's specific chemical hygiene plan and EHS office for local regulations.
References
Personal protective equipment for handling 6-Chloro-2-methoxynicotinaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2-methoxynicotinaldehyde. The following procedures are based on established best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling this compound.[1][2] Always inspect gloves for any damage before use and change them immediately upon contact with the chemical.[3] For tasks with a higher risk of exposure, double gloving is advised.[3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[4] Clothing worn underneath should be made of natural fibers like cotton.[4] |
| Foot Protection | Closed-toe Shoes | Shoes that completely cover the foot are required.[4] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[3] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required. |
II. Operational Plan: Safe Handling Protocol
A. Preparation:
-
Ventilation: Ensure the work area is well-ventilated. All handling of this compound should occur inside a properly functioning chemical fume hood.[2]
-
PPE Inspection: Before beginning work, inspect all personal protective equipment for integrity.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Spill Kit: Have a chemical spill kit appropriate for handling aldehydes and chlorinated compounds readily available.
B. Handling:
-
Avoid Contact: Minimize the generation and accumulation of dust.[5] Avoid all contact with eyes, skin, and clothing.[5]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames.[6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate the work surface and any equipment used.
III. Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[7]
A. Waste Characterization:
-
Due to its chemical structure (a chlorinated pyridine derivative), this compound waste should be classified as halogenated organic waste.
B. Waste Segregation and Collection:
-
Containers: Use a designated, properly labeled, and sealed waste container for all this compound waste. The container must be compatible with the chemical.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]
-
No Mixing: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[7]
-
Contaminated Materials: Collect contaminated disposables such as gloves, weighing paper, and pipette tips in a separate, clearly labeled container for solid hazardous waste.[7]
C. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7] Provide a complete and accurate description of the waste.
-
Do not dispose of this compound down the drain or in regular trash.[7]
IV. Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
